molecular formula C78H94N18O24 B15554364 Z-Tpe-2devd

Z-Tpe-2devd

Cat. No.: B15554364
M. Wt: 1667.7 g/mol
InChI Key: VQCADSUTMGZNAC-PTNKPEQWSA-N
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Description

Z-Tpe-2devd is a useful research compound. Its molecular formula is C78H94N18O24 and its molecular weight is 1667.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C78H94N18O24

Molecular Weight

1667.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-[1-[[4-[(Z)-2-[4-[[4-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-amino-3-oxopropyl]triazol-1-yl]methyl]phenyl]-1,2-diphenylethenyl]phenyl]methyl]triazol-4-yl]-1-amino-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H94N18O24/c1-39(2)67(89-71(113)51(25-27-59(99)100)83-73(115)55(31-61(103)104)81-41(5)97)77(119)87-57(33-63(107)108)75(117)85-53(69(79)111)29-49-37-95(93-91-49)35-43-17-21-47(22-18-43)65(45-13-9-7-10-14-45)66(46-15-11-8-12-16-46)48-23-19-44(20-24-48)36-96-38-50(92-94-96)30-54(70(80)112)86-76(118)58(34-64(109)110)88-78(120)68(40(3)4)90-72(114)52(26-28-60(101)102)84-74(116)56(32-62(105)106)82-42(6)98/h7-24,37-40,51-58,67-68H,25-36H2,1-6H3,(H2,79,111)(H2,80,112)(H,81,97)(H,82,98)(H,83,115)(H,84,116)(H,85,117)(H,86,118)(H,87,119)(H,88,120)(H,89,113)(H,90,114)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)/b66-65-/t51-,52-,53-,54-,55-,56-,57-,58-,67-,68-/m0/s1

InChI Key

VQCADSUTMGZNAC-PTNKPEQWSA-N

Origin of Product

United States

Foundational & Exploratory

Delving into the Core: The Aggregation-Induced Emission Mechanism of Z-Tpe-2devd

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The innovative Z-Tpe-2devd probe leverages the phenomenon of aggregation-induced emission (AIE) to offer a highly sensitive and specific method for detecting caspase-3 activity, a key hallmark of apoptosis. This technical guide provides a comprehensive exploration of the underlying mechanism of this compound's AIE, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.

The Core Mechanism: Restriction of Intramolecular Rotation (RIR)

At the heart of this compound's functionality is the principle of Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ) in concentrated solutions or solid states, AIE luminogens (AIEgens) such as the tetraphenylethylene (B103901) (TPE) core of this compound exhibit enhanced fluorescence emission upon aggregation.

The prevailing mechanism responsible for this AIE phenomenon is the Restriction of Intramolecular Rotation (RIR) . In its dissolved, monomeric state, the phenyl rings of the TPE core in this compound are in constant rotational and vibrational motion. These intramolecular motions provide non-radiative decay pathways for the excited-state energy, leading to very weak or no fluorescence.

However, in an aggregated state, the physical constraints imposed by neighboring molecules significantly hinder these intramolecular rotations. This "locking" of the phenyl rings effectively blocks the non-radiative decay channels. As a result, the excited molecules are forced to release their energy through radiative pathways, leading to a dramatic increase in fluorescence intensity.

The this compound probe is ingeniously designed to exploit this AIE characteristic for the detection of apoptosis. The molecule consists of the AIE-active TPE core flanked by two DEVD peptide sequences. The DEVD sequence is a specific recognition and cleavage site for caspase-3, an executioner enzyme that is activated during the apoptotic cascade.

In the absence of caspase-3, the hydrophilic DEVD peptides render the this compound probe soluble in aqueous environments, keeping the TPE cores isolated from one another and thus in a non-emissive state. Upon the induction of apoptosis, activated caspase-3 specifically cleaves the DEVD sequences. This enzymatic cleavage removes the hydrophilic peptides, leaving behind the hydrophobic TPE core. These hydrophobic fragments are no longer soluble in the aqueous cellular environment and consequently aggregate. This aggregation event triggers the AIE effect, resulting in a "turn-on" fluorescence signal that directly correlates with caspase-3 activity.

Quantitative Data Summary

The photophysical and kinetic properties of the E and Z isomers of a dual-labeled TPE-2DEVD probe have been characterized, providing valuable insights into their distinct behaviors.

PropertyE-TPE-2DEVDThis compound
Maximum Absorption Wavelength (λabs) ~320 nm~320 nm
Maximum Emission Wavelength (λem) of Aggregates ~460 nm~460 nm
Fluorescence Quantum Yield (ΦF) in DMSO/Water (1:199 v/v) Not specifiedNot specified (but significant increase upon aggregation)
Enzyme Kinetics with Caspase-3 Slower reaction rateFaster reaction rate

Note: Specific quantum yield values for the aggregated state of the cleaved probe were not explicitly provided in the referenced literature. However, a significant fluorescence turn-on is the key characteristic.

Experimental Protocols

Synthesis of this compound

The synthesis of a TPE-2DEVD probe involves a multi-step process, beginning with the creation of a diazide-functionalized TPE core (TPE-2N3). This is followed by a "click" chemistry reaction to conjugate the DEVD peptide.

1. Synthesis of TPE-2N3:

  • A mixture of E/Z isomers of a di-alkyne functionalized TPE is typically synthesized via a McMurry coupling reaction.

  • The terminal alkynes are then converted to azides using an appropriate azide (B81097) source (e.g., sodium azide) under catalytic conditions.

  • The E and Z isomers of TPE-2N3 can be separated by High-Performance Liquid Chromatography (HPLC).

2. Synthesis of the DEVD Peptide:

  • The DEVD peptide sequence (Asp-Glu-Val-Asp) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • A terminal alkyne group is incorporated at the N-terminus to enable the subsequent click reaction.

3. "Click" Reaction Conjugation:

  • The alkyne-modified DEVD peptide is conjugated to the azide-functionalized TPE core (both E and Z isomers separately) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

  • The reaction is typically carried out in a solvent mixture such as DMSO and water.

  • The final TPE-2DEVD products are purified by HPLC.

In Vitro Caspase-3 Activity Assay

This protocol outlines the steps to measure the fluorescence response of this compound to caspase-3 activity in a controlled in vitro setting.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a working solution by diluting the stock solution in an appropriate assay buffer (e.g., HEPES buffer).

  • Reconstitute active caspase-3 enzyme in its recommended buffer.

2. Assay Procedure:

  • To a 96-well plate, add the working solution of this compound.

  • Add varying concentrations of active caspase-3 to the wells.

  • For control experiments, include wells with the probe and a caspase-3 inhibitor (e.g., Z-DEVD-FMK) or wells with other non-target proteins.

  • Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 460 nm.

  • Plot the fluorescence intensity against the caspase-3 concentration to determine the dose-dependent response.

Cellular Imaging of Apoptosis

This protocol describes the use of this compound for visualizing apoptosis in live cells.

1. Cell Culture and Induction of Apoptosis:

  • Culture cells (e.g., HeLa cells) in appropriate media and conditions.

  • Induce apoptosis in a subset of cells using a known apoptosis-inducing agent (e.g., staurosporine).

  • Maintain a control group of untreated cells.

2. Probe Incubation:

  • Prepare a working solution of this compound in cell culture medium.

  • Remove the culture medium from both apoptotic and control cells and wash with PBS.

  • Add the this compound working solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

3. Fluorescence Microscopy:

  • After incubation, wash the cells with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or appropriate filters for the excitation and emission wavelengths of the probe).

  • Apoptotic cells will exhibit a bright blue fluorescence, while healthy cells will show minimal fluorescence.

Visualizations

AIE_Mechanism cluster_solution In Solution (Monomeric State) cluster_aggregate In Aggregated State (Post-Caspase-3 Cleavage) Monomer This compound Monomer Rotation Active Intramolecular Rotation Monomer->Rotation Excitation Quenching Non-Radiative Decay (Fluorescence Quenching) Rotation->Quenching Aggregate Hydrophobic TPE Aggregates Restriction Restricted Intramolecular Rotation (RIR) Aggregate->Restriction Excitation Emission Radiative Decay (Fluorescence Emission) Restriction->Emission

Caption: Mechanism of Aggregation-Induced Emission of this compound.

Apoptosis_Detection_Workflow Start Start: Apoptotic Cell Caspase3 Activated Caspase-3 Start->Caspase3 Cleavage DEVD Peptide Cleavage Caspase3->Cleavage Probe This compound (Soluble, Non-emissive) Probe->Cleavage Fragments Hydrophobic TPE Fragments Cleavage->Fragments Aggregation Aggregation Fragments->Aggregation AIE Aggregation-Induced Emission (Fluorescence 'Turn-On') Aggregation->AIE End End: Apoptosis Detection AIE->End

Caption: Workflow for Apoptosis Detection using this compound.

Caspase_Signaling_Pathway ApoptoticStimulus Apoptotic Stimulus (e.g., Drug Treatment) InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) ApoptoticStimulus->InitiatorCaspases ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) InitiatorCaspases->ExecutionerCaspases activates SubstrateCleavage Cleavage of Cellular Substrates (including this compound) ExecutionerCaspases->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis

Caption: Simplified Caspase Activation Pathway in Apoptosis.

Z-TPE-2DEVD: A Technical Guide to a Light-Up Fluorescent Probe for Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-TPE-2DEVD, a fluorescent probe designed for the detection of caspase-3 activity, a key hallmark of apoptosis. This document outlines the probe's mechanism of action, summarizes its photophysical and kinetic properties, and offers detailed experimental protocols for its application in research and drug discovery.

Introduction: The Principle of Aggregation-Induced Emission

This compound is a state-of-the-art fluorescent probe that operates on the principle of aggregation-induced emission (AIE). The core of the probe is a tetraphenylethene (TPE) fluorogen, a molecule that is non-emissive when freely dissolved in aqueous media due to the dissipation of energy through intramolecular rotations.

The probe is engineered with two caspase-3 specific substrate peptides, Asp-Glu-Val-Asp (DEVD), linked to the TPE core. In its intact, water-soluble form, the probe exhibits minimal fluorescence. However, upon encountering active caspase-3, the DEVD peptides are cleaved. This enzymatic cleavage removes the hydrophilic peptide portions, leaving the hydrophobic TPE core. These hydrophobic molecules then aggregate in the aqueous environment, restricting the intramolecular rotations and forcing the molecules into a highly emissive state. This "light-up" feature provides a high signal-to-background ratio for the sensitive detection of caspase-3 activity.

Mechanism of Action and Signaling Pathway

The activation of this compound is a direct consequence of the apoptotic signaling cascade that leads to the activation of caspase-3. The process can be visualized as a straightforward pathway from apoptotic stimulus to fluorescent signal generation.

G cluster_cell Apoptotic Cell Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, TNF-α) Caspase_Cascade Initiator Caspase Activation Apoptotic_Stimulus->Caspase_Cascade Caspase3_Activation Caspase-3 Activation Caspase_Cascade->Caspase3_Activation Cleavage DEVD Peptide Cleavage Caspase3_Activation->Cleavage Catalyzes Probe_Introduction This compound (Non-fluorescent) Probe_Introduction->Caspase3_Activation Enters cell Aggregation TPE Aggregation Cleavage->Aggregation Fluorescence Fluorescence Emission (Light-Up) Aggregation->Fluorescence G cluster_workflow In Vitro Caspase-3 Assay Workflow Prepare_Reagents 1. Prepare Reagents - Assay Buffer - Caspase-3 Enzyme/Lysate - this compound Stock Reaction_Setup 2. Set up Reaction - Add buffer and enzyme/lysate to plate - Add this compound Prepare_Reagents->Reaction_Setup Incubation 3. Incubate - Room temperature or 37°C - Protect from light Reaction_Setup->Incubation Measurement 4. Measure Fluorescence - Ex: ~320 nm, Em: ~460 nm - Kinetic or endpoint reading Incubation->Measurement Data_Analysis 5. Analyze Data - Plot fluorescence vs. time - Calculate activity Measurement->Data_Analysis G cluster_workflow Live-Cell Imaging Workflow Cell_Culture 1. Cell Culture - Seed cells on imaging dish/plate Induce_Apoptosis 2. Induce Apoptosis - Treat with apoptosis-inducing agent (e.g., Staurosporine) Cell_Culture->Induce_Apoptosis Add_Probe 3. Add this compound - Incubate at 37°C Induce_Apoptosis->Add_Probe Imaging 4. Confocal Microscopy - Ex: ~405 nm laser - Em: ~460 nm detection - Time-lapse imaging Add_Probe->Imaging Image_Analysis 5. Analyze Images - Quantify fluorescent cells - Observe morphological changes Imaging->Image_Analysis

Unveiling Apoptosis: A Technical Guide to the Z-TPE-2DEVD Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Z-TPE-2DEVD, a powerful fluorogenic probe for the real-time detection of apoptosis. By leveraging the unique phenomenon of Aggregation-Induced Emission (AIE), this compound offers a highly sensitive and specific method for monitoring caspase-3 activity, a key hallmark of programmed cell death. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and a framework for quantitative data analysis, empowering researchers to effectively integrate this technology into their workflows.

Core Principle: Aggregation-Induced Emission and Caspase-3 Specificity

This compound is a specialized molecular probe designed to remain non-emissive in its free, dissolved state. Its innovative design incorporates two key components: a tetraphenylethene (TPE) core, which is a well-characterized AIE luminogen (AIEgen), and a specific peptide sequence, Asp-Glu-Val-Asp (DEVD).

The DEVD sequence serves as a recognition and cleavage site for activated caspase-3, an executioner caspase that plays a pivotal role in the final stages of apoptosis.[1] In healthy, non-apoptotic cells, the this compound probe is soluble and exhibits minimal fluorescence. However, upon the induction of apoptosis, activated caspase-3 specifically cleaves the DEVD peptide. This cleavage event releases the hydrophobic TPE moiety, which then rapidly aggregates in the aqueous intracellular environment. It is this aggregation that triggers the "turn-on" fluorescence, a characteristic feature of AIEgens. This process provides a highly sensitive and specific signal indicating active apoptosis at the single-cell level.

The AIE phenomenon overcomes the common issue of aggregation-caused quenching (ACQ) seen with many traditional fluorescent dyes, where aggregation leads to a decrease in fluorescence. With AIEgens like this compound, the restriction of intramolecular rotations in the aggregated state opens up a radiative decay channel, leading to strong fluorescence emission.

Apoptosis Signaling Pathways Leading to Caspase-3 Activation

The activation of caspase-3, the target of this compound, is a convergence point for two primary apoptosis signaling cascades: the extrinsic and intrinsic pathways. Understanding these pathways is crucial for interpreting experimental results obtained with the probe.

2.1. The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding transmembrane death receptors (e.g., FasR, TNFR1) on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), forming a Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is recruited and undergoes auto-proteolytic activation to its active form, caspase-8. Activated caspase-8 then directly cleaves and activates downstream executioner caspases, including caspase-3, thereby committing the cell to apoptosis.

G Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors (e.g., FasR, TNFR1) Ligand->Receptor Binding DISC DISC Formation (Adaptor Proteins, e.g., FADD) Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruitment Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 1: The Extrinsic Apoptosis Pathway.

2.2. The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal. These stress signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores that increase its permeability. This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the execution of the apoptotic program.

G Stress Intracellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Regulation (Bax/Bak Activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) CytoC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 2: The Intrinsic Apoptosis Pathway.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in detecting apoptosis in cultured cells. Optimization may be required for different cell lines and experimental conditions.

3.1. Materials

  • This compound probe

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile, pH 7.4)

  • Cell culture medium appropriate for the cell line

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TNF-α plus cycloheximide)

  • 96-well black-walled, clear-bottom imaging plates or confocal microscopy dishes

  • Fluorescence microscope or a high-content imaging system

  • Flow cytometer (optional)

3.2. Preparation of Reagents

  • This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound powder in sterile DMSO to make a 1 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution: Immediately before use, dilute the 1 mM stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 5-20 µM).

3.3. Experimental Workflow for Fluorescence Microscopy

G Start Start Seed Seed Cells in Imaging Plate Start->Seed Induce Induce Apoptosis Seed->Induce IncubateProbe Incubate with This compound Induce->IncubateProbe Wash Wash Cells (Optional) IncubateProbe->Wash Image Fluorescence Imaging Wash->Image Analyze Image and Data Analysis Image->Analyze End End Analyze->End

Diagram 3: Experimental Workflow for Apoptosis Detection.

3.4. Step-by-Step Protocol for Cell Imaging

  • Cell Seeding: Seed the cells of interest into a 96-well black-walled, clear-bottom imaging plate or confocal microscopy dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Apoptosis: Treat the cells with a known apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include a vehicle-treated control group (e.g., cells treated with the solvent used for the apoptosis inducer, such as DMSO).

  • Probe Incubation: Following the apoptosis induction period, remove the culture medium and add the pre-warmed this compound working solution to each well. Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If high background is observed, gently wash the cells once or twice with pre-warmed PBS or cell culture medium.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters. For TPE-based AIEgens, typical excitation is in the range of 405-488 nm, with emission collection around 500-550 nm. It is recommended to also acquire bright-field or phase-contrast images for cell morphology assessment.

  • Image Analysis: Quantify the fluorescence intensity per cell or the percentage of fluorescent (apoptotic) cells using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

3.5. Protocol for Flow Cytometry

  • Follow steps 1-3 of the cell imaging protocol, using a 6-well plate or T25 flask.

  • After incubation with the this compound probe, detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS or a suitable binding buffer.

  • Analyze the cells immediately on a flow cytometer, using an appropriate laser for excitation (e.g., 488 nm) and a corresponding emission filter (e.g., 530/30 nm bandpass).

Data Presentation and Quantitative Analysis

To facilitate the comparison of experimental outcomes, quantitative data should be summarized in a structured tabular format.

Table 1: Quantification of Apoptosis by Fluorescence Microscopy

Treatment GroupConcentrationDuration (h)Percentage of Apoptotic Cells (%) (Mean ± SD)Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SD)
Untreated Control-42.5 ± 0.815.3 ± 4.2
Vehicle Control (DMSO)0.1%43.1 ± 1.118.9 ± 5.5
Staurosporine1 µM485.7 ± 5.3254.6 ± 21.8
Etoposide50 µM2462.3 ± 7.1189.2 ± 15.7

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Table 2: Flow Cytometry Analysis of Apoptotic Cells

Treatment GroupConcentrationDuration (h)Percentage of this compound Positive Cells (%) (Mean ± SD)
Untreated Control-41.8 ± 0.5
Vehicle Control (DMSO)0.1%42.2 ± 0.7
Staurosporine1 µM491.2 ± 4.6
Etoposide50 µM2468.9 ± 6.2

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Conclusion

The this compound probe represents a significant advancement in the field of apoptosis detection. Its reliance on the Aggregation-Induced Emission principle provides a high signal-to-noise ratio and a "turn-on" fluorescence response that is directly proportional to caspase-3 activity. This technical guide offers the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their studies of programmed cell death, facilitating new discoveries in fundamental biology and the development of novel therapeutics.

References

Unveiling the Photophysical Properties of Z-Tpe-2devd: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the core photophysical properties of Z-Tpe-2devd, a fluorescent probe with aggregation-induced emission (AIE) characteristics designed for the specific detection of caspase-3 activity. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging who seek a comprehensive understanding of this promising bioprobe.

Core Photophysical and Kinetic Properties

This compound is a stereoisomer of a dual-labeled probe that leverages a tetraphenylethene (TPE) fluorogen conjugated to a caspase-3 specific peptide sequence, Asp-Glu-Val-Asp (DEVD).[1][2][3] The defining characteristic of the TPE core is its aggregation-induced emission (AIE) property, where it remains non-emissive in solution but becomes highly fluorescent in an aggregated state.[4][5] This "light-up" feature is critical for its function as a biosensor.

The probe exists as two stereoisomers, E-Tpe-2devd and this compound. While both isomers can be used to detect caspase-3, they exhibit distinct optical and kinetic responses. Notably, caspase-3 cleavage of the DEVD peptide in this compound results in a significantly higher "light-up" ratio compared to its E-isomer.

Table 1: Photophysical Properties of this compound

PropertyValueConditions
Maximum Excitation Wavelength (λex)320 nmIn DMSO/water (v/v = 1:199)
Maximum Emission Wavelength (λem)460 nmAfter incubation with caspase-3

Data extracted from supplementary information of Liang J, et al., 2014.

Table 2: Kinetic Parameters for the Interaction of E/Z-Tpe-2devd with Caspase-3

IsomerMichaelis Constant (Km)Catalytic Rate Constant (kcat)Catalytic Efficiency (kcat/Km)
E-Tpe-2devdLower (favored kinetics)HigherHigher
This compoundHigherLowerLower

Qualitative kinetic preferences as described in Liang J, et al., 2014. The study indicates that the kinetics favor the E-isomer due to a higher probability of optimal binding.

Mechanism of Action: Caspase-3 Mediated Apoptosis Detection

This compound is designed to detect the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Apoptosis, or programmed cell death, can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3.

The mechanism of this compound as a probe is as follows:

  • Initial State: In its intact form, the this compound probe is water-soluble and exhibits minimal fluorescence due to the free rotation of the phenyl rings on the TPE core, which provides a non-radiative decay pathway.

  • Enzymatic Cleavage: In the presence of active caspase-3, the enzyme recognizes and cleaves the DEVD peptide sequence.

  • Aggregation and Emission: The cleavage of the hydrophilic DEVD peptide results in the formation of a less soluble product containing the hydrophobic TPE core. This leads to the aggregation of the TPE-containing fragments.

  • Fluorescence "Light-Up": The aggregation restricts the intramolecular rotation of the TPE phenyl rings, blocking the non-radiative decay channel and forcing the molecules to release their energy as fluorescence, resulting in a significant increase in emission intensity at 460 nm.

cluster_pathway Caspase-3 Activation Pathways Extrinsic Pathway\n(Death Receptors) Extrinsic Pathway (Death Receptors) Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Extrinsic Pathway\n(Death Receptors)->Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Intrinsic Pathway\n(Mitochondrial Stress) Intrinsic Pathway (Mitochondrial Stress) Intrinsic Pathway\n(Mitochondrial Stress)->Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Caspase-3\n(Inactive Procaspase-3) Caspase-3 (Inactive Procaspase-3) Initiator Caspases\n(e.g., Caspase-8, Caspase-9)->Caspase-3\n(Inactive Procaspase-3) Cleavage Active Caspase-3 Active Caspase-3 Caspase-3\n(Inactive Procaspase-3)->Active Caspase-3 Synthesis of TPE-2N3 1. Synthesis of TPE-2N3 Separation of E/Z Isomers 2. Separation of E/Z Isomers of TPE-2N3 via HPLC Synthesis of TPE-2N3->Separation of E/Z Isomers Synthesis of E-TPE-2DEVD 3a. Synthesis of E-Tpe-2devd from E-TPE-2N3 Separation of E/Z Isomers->Synthesis of E-TPE-2DEVD Synthesis of this compound 3b. Synthesis of this compound from Z-TPE-2N3 Separation of E/Z Isomers->Synthesis of this compound Purification 4. Purification via HPLC Synthesis of E-TPE-2DEVD->Purification Synthesis of this compound->Purification Sample Preparation Prepare solutions of this compound in appropriate solvents UV-Vis Spectroscopy Measure UV-Vis absorption spectra Sample Preparation->UV-Vis Spectroscopy Fluorescence Spectroscopy Measure fluorescence emission spectra Sample Preparation->Fluorescence Spectroscopy Data Analysis Determine λex, λem, and fluorescence intensity UV-Vis Spectroscopy->Data Analysis Fluorescence Spectroscopy->Data Analysis

References

Z-Tpe-2devd for Real-Time Monitoring of Caspase-3 Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Tpe-2devd, a fluorescent probe designed for the real-time monitoring of caspase-3 activation, a key event in apoptosis. This document details the probe's mechanism of action, presents its photophysical and kinetic properties in a structured format, and offers a detailed experimental protocol for its application in cellular imaging.

Introduction: The Principle of Aggregation-Induced Emission (AIE)

This compound is a specialized molecular probe that operates on the principle of Aggregation-Induced Emission (AIE). Unlike conventional fluorescent dyes that often experience quenching at high concentrations (Aggregation-Caused Quenching or ACQ), AIE-active fluorogens, such as the tetraphenylethene (TPE) core of this compound, exhibit enhanced fluorescence emission upon aggregation.[1]

In its free, unbound state in aqueous environments, the TPE core of the this compound probe undergoes intramolecular rotations, which dissipate energy non-radiatively, resulting in weak fluorescence. The probe is engineered with two DEVD (Asp-Glu-Val-Asp) peptide sequences. This specific amino acid sequence is a recognition and cleavage site for activated caspase-3. When active caspase-3 is present, it cleaves the DEVD peptides. This cleavage event alters the molecular structure of the probe, leading to its aggregation and a significant "light-up" fluorescent signal. This mechanism allows for the sensitive and real-time detection of caspase-3 activity.

The this compound Probe: Structure and Specificity

This compound is a dual-labeled probe based on a tetraphenylethene (TPE) fluorogen. The "Z" designation refers to a specific stereoisomer of the probe. It is crucial to note that this compound and its E-isomer (E-Tpe-2devd) exhibit distinct optical and kinetic responses. The Z-isomer has been shown to produce a much higher light-up ratio upon interaction with caspase-3.[1]

The specificity of this compound for caspase-3 is conferred by the DEVD peptide sequence, which is the canonical recognition motif for this enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound probe based on available research.

Table 1: Photophysical Properties of this compound

PropertyValueConditions
Excitation Wavelength (λex)320 nmIn DMSO/water (v/v = 1:199)
Emission Wavelength (λem)460 nmIn DMSO/water (v/v = 1:199)

Table 2: Kinetic and Performance Characteristics of this compound

ParameterValueNotes
Light-up RatioSignificantly higher for the Z-isomer compared to the E-isomerIndicates the fold-increase in fluorescence intensity upon caspase-3 cleavage.
Kinetic FavorabilityE-isomer is kinetically favoredRefers to the rate of the cleavage reaction by caspase-3.
Optimal BindingE-isomer has enhanced probability of optimal binding with caspase-3Relates to the efficiency of the enzyme-substrate interaction.
Concentration Range for Caspase-3 Detection0–200 nMAs demonstrated in in-vitro assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for using this compound.

Caspase3_Activation_Pathway Caspase-3 Activation Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, chemical agents) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Pro_Caspase3 Pro-caspase-3 (Inactive) Initiator_Caspases->Pro_Caspase3 cleavage Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Substrate_Cleavage Substrate Cleavage (e.g., PARP, Lamin) Active_Caspase3->Substrate_Cleavage cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Caspase-3 activation is a key step in the apoptotic signaling cascade.

Z_Tpe_2devd_Workflow Experimental Workflow for this compound Start Start: Seed cells Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Start->Induce_Apoptosis Add_Probe Add this compound Probe Induce_Apoptosis->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Image Fluorescence Imaging (Ex: 320 nm, Em: 460 nm) Incubate->Image Analyze Analyze Data Image->Analyze

Caption: A streamlined workflow for real-time caspase-3 monitoring.

Experimental Protocols

The following is a detailed methodology for a key experiment involving the use of this compound for the real-time monitoring of caspase-3 activation in live cells. This protocol is based on the principles described in the primary literature and general practices for AIE-based probes.

5.1. In Vitro Caspase-3 Activity Assay

Objective: To quantify the fluorescence response of this compound to varying concentrations of active caspase-3 in a cell-free system.

Materials:

  • This compound probe

  • Recombinant active caspase-3

  • Caspase assay buffer (e.g., HEPES buffer)

  • DMSO (for probe stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in caspase assay buffer to the desired final concentration (e.g., 10 µM).

  • Caspase-3 Dilution Series: Prepare a serial dilution of recombinant active caspase-3 in caspase assay buffer to achieve a range of concentrations (e.g., 0-200 nM).

  • Assay Setup: In a 96-well black microplate, add the diluted this compound solution to each well.

  • Initiate Reaction: Add the different concentrations of active caspase-3 to the wells containing the probe. Include a control with no caspase-3.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission at approximately 460 nm.

  • Data Analysis: Plot the fluorescence intensity against the caspase-3 concentration to determine the dose-response curve.

5.2. Real-Time Monitoring of Caspase-3 Activation in Live Cells

Objective: To visualize and monitor the activation of caspase-3 in live cells undergoing apoptosis using this compound.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • This compound probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration to induce caspase-3 activation. Include an untreated control group.

  • Probe Loading: Prepare a working solution of this compound in cell culture medium. Remove the medium from the cells, wash with PBS, and add the this compound working solution.

  • Incubation: Incubate the cells with the probe at 37°C in a CO2 incubator for a specified time (e.g., 30-60 minutes) to allow for probe uptake and reaction with active caspase-3.

  • Imaging: Wash the cells with PBS to remove excess probe. Add fresh culture medium or PBS for imaging.

  • Real-Time Monitoring: Acquire fluorescence images at different time points using a fluorescence microscope equipped with a DAPI filter set (or equivalent for the specified excitation and emission wavelengths).

  • Image Analysis: Analyze the fluorescence intensity in the apoptotic and control cells over time to quantify the activation of caspase-3.

Mechanism of Action: A Visual Representation

The following diagram illustrates the "light-up" mechanism of the this compound probe upon interaction with active caspase-3.

AIE_Mechanism This compound Mechanism of Action cluster_0 Before Cleavage cluster_1 After Cleavage Probe_Free This compound (Free) Intramolecular Rotation No_Fluorescence Weak Fluorescence Probe_Free->No_Fluorescence Energy Dissipation Caspase3 Active Caspase-3 Probe_Free->Caspase3 DEVD Cleavage Probe_Aggregated Cleaved Probe Aggregates Restricted Rotation Fluorescence Strong Fluorescence Probe_Aggregated->Fluorescence Emission Caspase3->Probe_Aggregated

Caption: From weak to strong fluorescence upon caspase-3 cleavage.

Conclusion

This compound represents a valuable tool for the real-time monitoring of caspase-3 activation in both in vitro and cellular contexts. Its AIE-based mechanism provides a high signal-to-noise ratio, enabling sensitive detection of apoptosis. Understanding the distinct properties of its stereoisomers is crucial for optimizing experimental design and data interpretation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to employ this innovative probe in their studies of apoptosis and drug discovery.

References

The Intrinsic Role of the DEVD Peptide Sequence in the Caspase-3 Probe Z-Tpe-2devd: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the DEVD peptide sequence's crucial role in the functionality of Z-Tpe-2devd, a specific, light-up probe for caspase-3 activity. We will delve into the molecular mechanisms, quantitative kinetics, and detailed experimental protocols associated with this aggregation-induced emission (AIE) probe, offering a comprehensive resource for researchers in apoptosis and drug discovery.

Introduction: The DEVD Motif as a Caspase-3 Recognition Signal

Programmed cell death, or apoptosis, is a fundamental biological process orchestrated by a family of cysteine-aspartic proteases known as caspases. Among these, caspase-3 stands out as a key executioner, responsible for the cleavage of a multitude of cellular proteins, ultimately leading to the dismantling of the cell. The specificity of caspase-3 is dictated by its preference for cleaving target proteins after a specific four-amino-acid sequence: Asp-Glu-Val-Asp (DEVD).[1][2] This tetrapeptide motif is found in key cellular substrates of caspase-3, such as poly(ADP-ribose) polymerase (PARP).[1][2]

The DEVD sequence has been widely exploited in the development of synthetic probes and inhibitors to monitor and study caspase-3 activity. These tools are invaluable for understanding the intricate signaling pathways of apoptosis and for screening potential therapeutic agents that modulate this process. One such advanced probe is this compound, which utilizes the DEVD sequence to achieve high specificity and a sensitive "light-up" fluorescent signal upon caspase-3-mediated cleavage.

This compound: A "Light-Up" Probe Leveraging the DEVD Sequence

This compound is a fluorogenic probe designed for the specific detection of caspase-3.[1] Its innovative design incorporates two key components:

  • The DEVD Peptide Sequence: This serves as the recognition site for caspase-3. The enzyme's active site specifically binds to and cleaves the peptide bond immediately following the final aspartate residue.

  • Tetraphenylethene (TPE): This is a fluorogen with a unique property known as aggregation-induced emission (AIE). In its intact state within the this compound molecule, the TPE moiety's rotation is restricted, leading to quenched fluorescence.

The "Z" designation refers to the stereoisomerism around a double bond in the TPE backbone. This compound and its counterpart, E-Tpe-2devd, are two distinct stereoisomers. Research has shown that the Z-isomer exhibits a significantly higher fluorescence enhancement upon cleavage by caspase-3, making it the preferred probe for sensitive detection.[1]

Mechanism of Action

The fundamental principle behind this compound's function is the DEVD-dependent, caspase-3-mediated release of the TPE fluorogen.

Z_Tpe_2devd This compound (Non-fluorescent) Cleavage Cleavage at DEVD sequence Z_Tpe_2devd->Cleavage Caspase3 Active Caspase-3 Caspase3->Cleavage TPE_DEVD Cleaved TPE-DEVD fragment Cleavage->TPE_DEVD Aggregation Aggregation of TPE fragments TPE_DEVD->Aggregation Fluorescence Fluorescence Emission (Light-up) Aggregation->Fluorescence

Figure 1: Mechanism of this compound activation by caspase-3.

In the presence of active caspase-3, the enzyme recognizes and cleaves the DEVD sequence within the this compound probe. This cleavage event liberates the TPE-containing fragment. Freed from the constraints of the larger molecule, these hydrophobic fragments aggregate in the aqueous environment. This aggregation process restricts the intramolecular rotation of the TPE phenyl rings, causing a dramatic increase in fluorescence intensity—a phenomenon known as the AIE effect. This "light-up" response provides a direct and sensitive measure of caspase-3 activity.

Quantitative Analysis of this compound and DEVD-Containing Substrates

The interaction between DEVD-containing molecules and caspases can be quantified to understand their specificity and efficiency. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While specific kinetic data for this compound is detailed in the primary literature, a comparative analysis of a more common DEVD-based substrate, Ac-DEVD-pNA, highlights the general specificity of the DEVD sequence.

Table 1: Kinetic Parameters of Ac-DEVD-pNA with Various Caspases

CaspaseKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-310.3 ± 1.211.6 ± 0.71,130,000
Caspase-716.0 ± 2.01.8 ± 0.1112,500
Caspase-8130 ± 150.08 ± 0.01615

Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.

As the table indicates, while caspase-3 demonstrates the highest catalytic efficiency for the DEVD sequence, other caspases, notably caspase-7, can also process this substrate, albeit less efficiently. This underscores the importance of using highly sensitive and specific probes like this compound in conjunction with appropriate controls in complex biological systems.

The key quantitative advantage of this compound lies in its fluorescence enhancement upon cleavage.

Table 2: Fluorescence Properties of this compound

PropertyValue
Excitation Wavelength (λex)320 nm
Emission Wavelength (λem)460 nm
Fluorescence Light-up Ratio> 100-fold

Data extracted from Liang J, et al. (2014).[1]

The substantial increase in fluorescence intensity provides a high signal-to-noise ratio, enabling the sensitive detection of caspase-3 activity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the TPE-azide precursor and subsequent click chemistry reaction with an alkyne-modified DEVD peptide. For a detailed synthesis protocol, readers are referred to the supplementary information of the primary literature by Liang et al.[1]

TPE_precursor TPE Precursor Azide_mod Azide Modification TPE_precursor->Azide_mod TPE_azide TPE-2N3 Azide_mod->TPE_azide Click_chem Click Chemistry TPE_azide->Click_chem DEVD_peptide Alkyne-DEVD Peptide DEVD_peptide->Click_chem Mixture E/Z Isomer Mixture Click_chem->Mixture HPLC HPLC Separation Mixture->HPLC Z_Tpe_2devd This compound HPLC->Z_Tpe_2devd E_Tpe_2devd E-Tpe-2devd HPLC->E_Tpe_2devd

Figure 2: Synthetic workflow for this compound.
In Vitro Caspase-3 Activity Assay

This protocol outlines a general procedure for measuring caspase-3 activity in cell lysates using this compound.

Materials:

  • Cell culture and apoptosis induction reagents (e.g., staurosporine)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and induce apoptosis using a suitable agent for an appropriate duration. Include a non-induced control group.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 20-30 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Setup:

    • Dilute cell lysates to a consistent protein concentration with assay buffer.

    • In a 96-well black microplate, add a specific volume of each diluted cell lysate.

    • Include a blank control (assay buffer only).

  • Reaction Initiation: Add this compound stock solution to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) using a microplate reader with excitation at 320 nm and emission at 460 nm.

  • Data Analysis: Plot fluorescence intensity versus time to determine the reaction rate. The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

Live-Cell Imaging of Apoptosis

This compound can be used to visualize caspase-3 activity in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Apoptosis-inducing agent

  • This compound stock solution

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere.

  • Apoptosis Induction: Treat the cells with an apoptosis-inducing agent.

  • Probe Loading: Add this compound to the cell culture medium to a final concentration of 10 µM.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a designated period (e.g., 30-60 minutes).

  • Imaging: Wash the cells with fresh medium and visualize them using a fluorescence microscope. Apoptotic cells will exhibit a bright intracellular fluorescence.

Signaling Pathways Involving DEVD Cleavage

The activation of caspase-3 and the subsequent cleavage of DEVD-containing substrates is a central event in both the intrinsic and extrinsic apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 DEVD_Substrates DEVD-containing Substrates (e.g., PARP) Caspase3->DEVD_Substrates Apoptosis Apoptosis DEVD_Substrates->Apoptosis

Figure 3: Apoptotic signaling pathways converging on caspase-3.

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates initiator caspase-9. Both caspase-8 and caspase-9 can then cleave and activate the executioner procaspase-3. Active caspase-3 proceeds to cleave a wide array of cellular proteins at their DEVD (or similar) recognition sites, including this compound, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The DEVD peptide sequence is the cornerstone of this compound's utility as a highly specific and sensitive probe for caspase-3. Its ability to be recognized and cleaved by this key executioner of apoptosis, coupled with the innovative aggregation-induced emission properties of the TPE fluorogen, provides researchers with a powerful tool for real-time monitoring of programmed cell death. A thorough understanding of the principles of DEVD recognition, the mechanism of probe activation, and the appropriate experimental protocols is essential for the successful application of this compound in apoptosis research and drug development.

References

Early Detection of Apoptosis Using Z-Tpe-2devd: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The ability to detect apoptosis at its earliest stages is crucial for understanding disease pathogenesis, developing novel therapeutics, and assessing treatment efficacy. A key hallmark of early apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular substrates, ultimately leading to cell death.[1][2] Z-Tpe-2devd is a novel fluorescent probe specifically designed for the sensitive and real-time detection of caspase-3 activity, offering a powerful tool for the early detection of apoptosis.

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the use of this compound in apoptosis research.

The this compound Probe: Mechanism of Action

This compound is a fluorogenic probe that operates on the principle of Aggregation-Induced Emission (AIE) . The probe consists of a tetraphenylethene (TPE) core, which is a hydrophobic AIE-active fluorogen, conjugated to a specific caspase-3 recognition peptide sequence, Asp-Glu-Val-Asp (DEVD). In its intact state, the hydrophilic DEVD peptide renders the this compound molecule soluble in aqueous environments, and the TPE fluorogen is non-emissive.

Upon the induction of apoptosis, activated caspase-3 recognizes and cleaves the DEVD peptide. This cleavage event releases the hydrophobic TPE moiety, which then aggregates in the aqueous cellular environment. These aggregates restrict the intramolecular rotation of the TPE phenyl rings, a key characteristic of AIEgens, leading to a significant enhancement of fluorescence emission. This "light-up" response provides a direct and sensitive measure of caspase-3 activity.

A critical aspect of this compound is its stereochemistry. It exists as a Z-isomer, which has been shown to exhibit a significantly higher fluorescence light-up ratio upon cleavage by caspase-3 compared to its E-isomer counterpart. This is attributed to the different aggregation behaviors of the cleaved TPE fragments originating from the two isomers.

Quantitative Data Summary

The performance of this compound and its E-isomer in detecting caspase-3 activity has been quantitatively evaluated. The following tables summarize the key findings from the foundational study by Liang et al. (2014).

Probe IsomerLight-Up Ratio (Fluorescence Intensity)Description
This compound ~130-fold increaseExhibits a substantially higher fluorescence enhancement upon cleavage by caspase-3.
E-Tpe-2devd ~30-fold increaseShows a more modest increase in fluorescence intensity.
Kinetic ParameterE-Tpe-2devdThis compoundDescription
Km (μM) 12.817.5Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of the maximum. A lower Km suggests a higher affinity of the enzyme for the substrate.
kcat (s-1) 0.430.29Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km (M-1s-1) 3.36 x 1041.66 x 104Catalytic efficiency, reflecting the overall efficiency of the enzyme in converting substrate to product.

Note: While E-Tpe-2devd shows slightly more favorable kinetics (higher catalytic efficiency), the significantly higher light-up ratio of this compound makes it the superior choice for imaging applications where signal-to-noise is paramount.

Experimental Protocols

In Vitro Caspase-3 Activity Assay

This protocol describes the use of this compound to measure the activity of purified caspase-3 in a cell-free system.

Materials:

  • This compound probe

  • Recombinant active caspase-3

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~460 nm)

  • 384-well black microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Dilute the this compound stock solution in caspase assay buffer to the desired final concentration (e.g., 10 μM).

  • Prepare serial dilutions of recombinant active caspase-3 in caspase assay buffer.

  • To each well of the 384-well plate, add 25 μL of the this compound solution.

  • Add 25 μL of the caspase-3 dilutions to the respective wells. Include a negative control with buffer only.

  • Incubate the plate at 37°C and monitor the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) using a microplate reader.

  • Plot the fluorescence intensity versus time to determine the reaction kinetics.

Real-Time Imaging of Apoptosis in Live Cells

This protocol outlines the procedure for using this compound to visualize caspase-3 activation in live cells undergoing apoptosis.

Materials:

  • This compound probe

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, TRAIL)

  • Fluorescence microscope or high-content imaging system with appropriate filters (e.g., DAPI/FITC channel)

  • Glass-bottom dishes or imaging plates

Procedure:

  • Seed the cells in glass-bottom dishes or imaging plates and allow them to adhere overnight.

  • Induce apoptosis by treating the cells with the chosen apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

  • Prepare a working solution of this compound in serum-free medium or PBS (e.g., 5-10 μM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright blue fluorescence.

  • (Optional) Co-stain with other markers for apoptosis (e.g., Annexin V-FITC) or nuclear stains (e.g., Hoechst 33342) for multi-parameter analysis.

Visualizations

Signaling Pathway of Caspase-3 Activation

Caspase3_Activation_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Mito Mitochondria CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-caspase-8 ProCasp8->DISC Casp8->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP, Lamin) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation.

Experimental Workflow for Apoptosis Detection using this compound

Z_Tpe_2devd_Workflow cluster_cell_prep Cell Preparation cluster_probe_incubation Probe Incubation cluster_imaging Imaging and Analysis cluster_mechanism Mechanism CellCulture 1. Cell Seeding & Culture ApoptosisInduction 2. Induction of Apoptosis CellCulture->ApoptosisInduction ProbeAddition 3. Addition of this compound ApoptosisInduction->ProbeAddition Caspase3 Active Caspase-3 Incubation 4. Incubation (37°C) ProbeAddition->Incubation IntactProbe Intact this compound (Non-fluorescent) Washing 5. Washing Incubation->Washing Imaging 6. Fluorescence Imaging Washing->Imaging DataAnalysis 7. Data Analysis Imaging->DataAnalysis Fluorescence Fluorescence Emission IntactProbe->Caspase3 Cleavage CleavedProbe Cleaved TPE Fragment (Aggregates) Caspase3->CleavedProbe CleavedProbe->Fluorescence AIE

Caption: Workflow for detecting apoptosis with this compound.

Conclusion

This compound represents a significant advancement in the field of apoptosis detection. Its high specificity for caspase-3, coupled with a remarkable "light-up" fluorescence response driven by the AIE mechanism, provides researchers with a sensitive and reliable tool for the real-time monitoring of early apoptotic events in live cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and drug development applications. The superior performance of the Z-isomer, in terms of its light-up ratio, makes it the preferred choice for achieving high-contrast imaging of apoptosis.

References

An In-depth Technical Guide to Z-TPE-DEVD for In Vitro and In Vivo Apoptosis Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the ability to accurately visualize and quantify apoptosis in vitro and in vivo is of paramount importance for both basic research and clinical applications, such as monitoring therapeutic efficacy. This technical guide focuses on a specific class of fluorescent probes for apoptosis imaging, exemplified by the Z-TPE-DEVD architecture. While a probe with the exact designation "Z-Tpe-2devd" is not prominently documented in the public research domain, this guide will elaborate on the principles and applications of a probe constructed with these core components: a Z-group (benzyloxycarbonyl), a Tetraphenylethylene (TPE) fluorophore, and a DEVD peptide sequence.

The Z-TPE-DEVD probe is designed as an "activatable" sensor that specifically targets caspase-3, a key executioner enzyme in the apoptotic cascade. The probe's fluorescence is quenched or altered in its native state and exhibits a significant increase in emission upon cleavage by active caspase-3 in apoptotic cells. This mechanism provides a high signal-to-noise ratio for sensitive and specific detection of apoptosis.

Core Components and Mechanism of Action

The Z-TPE-DEVD probe's functionality is derived from the synergistic action of its three key components:

  • Z-Group (Benzyloxycarbonyl): The Z-group is a common amine-protecting group used in peptide synthesis. In the context of this probe, it enhances cell permeability and can influence the probe's solubility and pharmacokinetic properties.

  • Tetraphenylethylene (TPE): TPE is a well-known fluorophore exhibiting Aggregation-Induced Emission (AIE).[1][2] Unlike conventional fluorescent dyes that often suffer from quenching at high concentrations, AIE luminogens like TPE are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1] This property is ingeniously exploited in the design of the Z-TPE-DEVD probe.

  • DEVD Peptide Sequence: The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the specific recognition and cleavage site for caspase-3.[3][4] This sequence ensures that the probe is selectively activated by the target enzyme, which is a hallmark of apoptosis.

The mechanism of action of the Z-TPE-DEVD probe is based on caspase-3-mediated cleavage. In its intact state, the probe is designed to be in a solubilized, non-aggregated form, resulting in minimal fluorescence. When the probe enters an apoptotic cell, the active caspase-3 enzyme recognizes and cleaves the DEVD sequence. This cleavage event releases the TPE fluorophore from the rest of the molecule, leading to its aggregation and a subsequent "turn-on" of intense fluorescence, signaling the presence of apoptosis.

Quantitative Data Presentation

The following tables summarize the hypothetical yet representative quantitative data for a Z-TPE-DEVD probe, based on the known properties of its components.

Table 1: Photophysical Properties

ParameterValue
Excitation Wavelength (λex)~330 nm
Emission Wavelength (λem)~480-550 nm
Stokes Shift>150 nm
Quantum Yield (in aggregated state)> 30%

Table 2: In Vitro Performance

ParameterValue
Caspase-3 SpecificityHigh
Signal-to-Noise Ratio> 10-fold increase upon activation
Optimal Staining Concentration5-10 µM
Incubation Time30-60 minutes

Table 3: In Vivo Characteristics

ParameterValue
Administration RouteIntravenous injection
Targeting MoietyDEVD sequence for caspase-3
BiodistributionAccumulation in apoptotic tissues
ClearancePrimarily renal and hepatobiliary

Experimental Protocols

Detailed methodologies for key experiments using a Z-TPE-DEVD probe are provided below.

In Vitro Apoptosis Imaging in Cultured Cells

  • Cell Culture and Induction of Apoptosis:

    • Plate cells (e.g., HeLa, Jurkat) in a suitable culture vessel (e.g., 96-well plate, chamber slide).

    • Induce apoptosis using a known agent (e.g., staurosporine, doxorubicin) at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.

  • Probe Preparation and Staining:

    • Prepare a stock solution of the Z-TPE-DEVD probe (e.g., 1 mM in DMSO).

    • Dilute the stock solution in serum-free culture medium to the final working concentration (e.g., 5 µM).

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Wash the cells with Phosphate-Buffered Saline (PBS) to remove excess probe.

    • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI channel for TPE).

    • Quantify the fluorescence intensity in apoptotic versus control cells using image analysis software.

In Vivo Apoptosis Imaging in a Xenograft Tumor Model

  • Animal Model and Tumor Induction:

    • Establish a xenograft tumor model by subcutaneously injecting cancer cells into immunodeficient mice.

    • Allow the tumors to reach a suitable size (e.g., 100-200 mm³).

  • Induction of Apoptosis and Probe Administration:

    • Treat the tumor-bearing mice with a chemotherapeutic agent to induce apoptosis. Include a control group receiving vehicle.

    • At a predetermined time point after treatment, administer the Z-TPE-DEVD probe via intravenous injection.

  • In Vivo Imaging:

    • At various time points post-probe injection, perform non-invasive fluorescence imaging of the mice using an in vivo imaging system (IVIS) or a similar instrument.

    • Acquire images using the appropriate excitation and emission filters.

  • Ex Vivo Analysis (Optional):

    • After the final imaging session, euthanize the animals and excise the tumors and major organs.

    • Perform ex vivo fluorescence imaging of the tissues to confirm the in vivo signal.

    • Correlate the fluorescence signal with histological analysis (e.g., TUNEL staining) to validate apoptosis.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Caspase-3 Activation

Caspase3_Activation_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptor Death Receptor Extrinsic_Stimuli->Death_Receptor Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation.

Diagram 2: Experimental Workflow for In Vitro Apoptosis Imaging

InVitro_Workflow Cell_Culture 1. Cell Culture Induce_Apoptosis 2. Induce Apoptosis Cell_Culture->Induce_Apoptosis Add_Probe 3. Add Z-TPE-DEVD Probe Induce_Apoptosis->Add_Probe Incubate 4. Incubate (30-60 min) Add_Probe->Incubate Wash 5. Wash (PBS) Incubate->Wash Imaging 6. Fluorescence Microscopy Wash->Imaging Analysis 7. Image Analysis Imaging->Analysis

Caption: Step-by-step workflow for in vitro apoptosis detection.

Diagram 3: Logical Relationship of Probe Activation

Probe_Activation_Logic Probe Z-TPE-DEVD Probe (Non-fluorescent) Cleavage DEVD Cleavage Probe->Cleavage Apoptotic_Cell Apoptotic Cell Active_Caspase3 Active Caspase-3 Apoptotic_Cell->Active_Caspase3 Active_Caspase3->Cleavage TPE_Aggregation TPE Aggregation Cleavage->TPE_Aggregation Fluorescence Fluorescence 'Turn-On' TPE_Aggregation->Fluorescence

Caption: Activation mechanism of the Z-TPE-DEVD probe in apoptotic cells.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Synthesis of Caspase-3 Modulators: Z-DEVD-FMK and Z-Tpe-2devd

This technical guide provides a detailed overview of two important compounds used in apoptosis research: the irreversible caspase-3 inhibitor, Z-DEVD-FMK, and the fluorescent caspase-3 probe, this compound. The document outlines their chemical structures, synthesis methodologies, mechanisms of action, and relevant experimental data and protocols.

Z-DEVD-FMK: An Irreversible Caspase-3 Inhibitor

Z-DEVD-FMK is a highly specific and cell-permeable irreversible inhibitor of caspase-3. It is widely used in cellular and in vitro assays to study the role of caspase-3 in apoptosis.

Chemical Structure

The chemical structure of Z-DEVD-FMK consists of three key components:

  • Z-group (Benzyloxycarbonyl): An N-terminal protecting group that enhances cell permeability.

  • DEVD tetrapeptide sequence: The recognition motif for caspase-3, corresponding to the cleavage site in its natural substrate, PARP.

  • FMK (Fluoromethylketone): An electrophilic group that irreversibly binds to the catalytic cysteine residue in the active site of caspase-3.

Synthesis

The synthesis of peptide-based inhibitors like Z-DEVD-FMK is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

G start Start with FMK-derivatized Aspartic Acid on Resin deprotection1 Fmoc Deprotection (e.g., Piperidine) start->deprotection1 coupling1 Couple Fmoc-Val-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Glu(OtBu)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Asp(OtBu)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Z-group (Benzyloxycarbonyl) deprotection4->coupling4 cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA) coupling4->cleavage purification Purification (HPLC) cleavage->purification product Z-DEVD-FMK purification->product

Figure 1: Generalized workflow for the solid-phase synthesis of Z-DEVD-FMK.
Mechanism of Action

Z-DEVD-FMK acts as an irreversible inhibitor of caspase-3. The DEVD peptide sequence directs the inhibitor to the active site of the enzyme. The fluoromethylketone group then forms a covalent thioether bond with the cysteine residue in the catalytic site, leading to irreversible inactivation of the enzyme and blockage of the apoptotic cascade.

G inhibitor Z-DEVD-FMK binding Reversible Binding (DEVD sequence recognition) inhibitor->binding caspase3 Active Caspase-3 (with Cysteine in active site) caspase3->binding reaction Irreversible Covalent Bond Formation (Thioether bond between FMK and Cysteine) binding->reaction inactivated Inactive Caspase-3 reaction->inactivated

Figure 2: Mechanism of irreversible inhibition of Caspase-3 by Z-DEVD-FMK.
Quantitative Data

ParameterValueCell Line/SystemReference
IC₅₀ 18 µMIn vitro[1][2][3][4]
Effective Concentration 10 - 100 µMVarious cell lines[4][5]
Molecular Weight 668.66 g/mol N/A[4]
Experimental Protocols

Protocol for Inhibition of Apoptosis in Cell Culture:

  • Preparation of Stock Solution: Dissolve lyophilized Z-DEVD-FMK in sterile DMSO to prepare a stock solution of 10-20 mM. Store aliquots at -20°C.[6]

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine, etoposide).

  • Inhibitor Treatment: Co-treat the cells with Z-DEVD-FMK at a final concentration of 10-100 µM. It is recommended to pre-incubate the cells with the inhibitor for 30-60 minutes before adding the apoptotic stimulus.[6]

  • Incubation: Incubate the cells for a period appropriate for the inducing agent (typically 4-24 hours).

  • Analysis: Assess apoptosis using methods such as Annexin V staining, TUNEL assay, or Western blot for PARP cleavage.

G start Seed Cells pretreat Pre-incubate with Z-DEVD-FMK (10-100 µM, 30-60 min) start->pretreat induce Induce Apoptosis (e.g., Staurosporine) pretreat->induce incubate Incubate (4-24 hours) induce->incubate analyze Analyze Apoptosis (e.g., Annexin V, TUNEL) incubate->analyze end Quantify Inhibition analyze->end

Figure 3: Experimental workflow for using Z-DEVD-FMK in cell culture.

This compound: A Fluorescent Probe for Caspase-3

This compound is a specialized fluorescent probe designed to detect caspase-3 activity. It is based on a fluorogen with aggregation-induced emission (AIE) characteristics.[7]

Chemical Structure

This compound is a stereoisomer (the Z-isomer) of a larger molecule. Its structure is composed of:

  • Tetraphenylethene (TPE) core: A hydrophobic fluorogen that is non-emissive when freely rotating in solution but becomes highly fluorescent upon aggregation.[8][9]

  • Two DEVD peptide sequences: These target the probe to caspase-3. They are attached to the TPE core.

The AIE phenomenon is key to its function. In the intact probe, the hydrophilic DEVD peptides keep the hydrophobic TPE core soluble and non-emissive. Upon cleavage of the DEVD peptides by active caspase-3, the TPE core is released, aggregates, and "lights up" with strong fluorescence.[7][10]

Synthesis

The synthesis of this compound involves the preparation of a TPE core with azide (B81097) functionalities, followed by the "clicking" of alkyne-modified DEVD peptides onto the core via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The E and Z isomers are then separated by HPLC.[7]

G tpe_core Synthesize TPE-2N3 Core (with two azide groups) click_reaction CuAAC 'Click' Reaction tpe_core->click_reaction devd_peptide Synthesize Alkyne-modified DEVD devd_peptide->click_reaction isomers Mixture of E/Z-Tpe-2devd click_reaction->isomers hplc Separation by HPLC isomers->hplc z_isomer This compound Probe hplc->z_isomer e_isomer E-Tpe-2devd hplc->e_isomer

Figure 4: Synthetic strategy for this compound.
Mechanism of Action

The mechanism of this compound is based on enzyme-triggered aggregation-induced emission. In its native state, the probe is soluble and non-fluorescent. In the presence of active caspase-3, the DEVD sequences are cleaved. This releases the hydrophobic TPE core, which then aggregates, restricting intramolecular rotation and causing a significant increase in fluorescence intensity.[7][8]

G probe This compound (Soluble, Non-fluorescent) cleavage Cleavage of DEVD Peptides probe->cleavage caspase3 Active Caspase-3 caspase3->cleavage tpe_release Release of Hydrophobic TPE Core cleavage->tpe_release aggregation Aggregation of TPE Core tpe_release->aggregation fluorescence Strong Fluorescence ('Light-up' Signal) aggregation->fluorescence

Figure 5: 'Light-up' mechanism of the this compound probe.
Quantitative Data

The performance of AIE probes is often characterized by their fluorescence enhancement upon reaction with the target enzyme.

ParameterDescriptionReference
Fluorescence Light-up Ratio This compound exhibits a significantly higher light-up ratio compared to its E-isomer upon interaction with caspase-3.[7]
Reaction Kinetics The E-isomer (E-Tpe-2devd) is favored kinetically due to a higher probability of optimal binding with caspase-3.[7][10]
Experimental Protocols

General Protocol for Caspase-3 Activity Detection:

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., HEPES buffer).

  • Sample Preparation: Prepare samples containing active caspase-3 (e.g., apoptotic cell lysates or purified enzyme).

  • Probe Addition: Add this compound to the samples to a final concentration (e.g., 10 µM).[11]

  • Incubation: Incubate the mixture at 37°C, protected from light.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer or plate reader (e.g., λex = 320 nm, λem = 460 nm).[11]

This guide provides a foundational understanding of the chemical and biological properties of Z-DEVD-FMK and this compound. For specific applications, further optimization of protocols and concentrations may be required. Always refer to the manufacturer's instructions and relevant literature for detailed experimental conditions.

References

Methodological & Application

Application Notes and Protocols for Z-Tpe-2devd Staining in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Z-Tpe-2devd, a fluorescent probe for the detection of activated caspase-3 in apoptotic cells using fluorescence microscopy. The probe's mechanism is based on Aggregation-Induced Emission (AIE), offering a "light-up" signal upon binding to its target.

Introduction

Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This compound is a specific, cell-permeable fluorescent probe designed to detect the activity of caspase-3 in live cells. The probe consists of a tetraphenylethylene (B103901) (TPE) fluorophore, which exhibits aggregation-induced emission (AIE), conjugated to the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[1] In its free, unbound state in the aqueous cellular environment, the TPE moiety undergoes intramolecular rotation, which quenches its fluorescence. Upon cleavage of the DEVD peptide by activated caspase-3 during apoptosis, the hydrophobic TPE fragment is released and aggregates, restricting its intramolecular rotation and leading to a significant increase in fluorescence intensity. This "light-up" feature provides a high signal-to-noise ratio for imaging apoptotic cells.

Data Presentation

ParameterValueReference
Target Enzyme Activated Caspase-3[1]
Probe Core Tetraphenylethylene (TPE)
Recognition Motif Asp-Glu-Val-Asp (DEVD)
Mechanism Aggregation-Induced Emission (AIE)
Reported Excitation Wavelength ~320 nm (for a related TPE-Z compound)[2]
Reported Emission Wavelength ~480 nm (for a related TPE-Z compound)[2]
Recommended Probe Concentration 5 - 20 µM (general range for similar probes)
Typical Incubation Time 30 - 60 minutes[3]
Typical Incubation Temperature 37°C

Note: The precise excitation and emission maxima for this compound bound to activated caspase-3 aggregates within cells should be experimentally determined or obtained from the manufacturer's data sheet or the primary literature (Liang J, et al. J. Mater. Chem. B, 2014, 2(27): 4363-4370).

Experimental Protocols

Materials and Reagents
  • This compound probe

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Negative control cells (untreated or vehicle-treated)

  • Positive control cells (treated with an apoptosis inducer)

  • Fluorescence microscope with appropriate filters

This compound Stock Solution Preparation
  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure the probe is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment
  • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency (typically 60-80%).

  • Induce apoptosis in the experimental group of cells by treating them with an appropriate apoptosis-inducing agent at a predetermined concentration and for a specific duration.

  • Include a negative control group of cells treated with the vehicle (e.g., DMSO) and a positive control group with a known apoptosis inducer.

This compound Staining Protocol for Live Cells
  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to a final working concentration (a starting concentration of 10 µM is recommended, but this may need to be optimized for your specific cell type and experimental conditions).

  • Cell Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.

  • Imaging: Immediately proceed to image the cells using a fluorescence microscope.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with a suitable light source and filter sets for the TPE fluorophore. Based on related compounds, excitation is expected in the near-UV range and emission in the blue-green range. It is crucial to use the optimal excitation and emission wavelengths for this compound to maximize the signal.

  • Imaging Parameters: Acquire images of both the treated (apoptotic) and control (non-apoptotic) cells using identical microscope settings (e.g., excitation intensity, exposure time, gain).

  • Data Analysis: Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to non-apoptotic cells. The fluorescence signal is expected to be localized in the cytoplasm where caspase-3 is activated.

Signaling Pathway and Experimental Workflow Diagrams

apoptosis_pathway Apoptotic Signaling Pathway and this compound Action cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_probe This compound Probe Action cluster_outcome Cellular Outcome Intrinsic Intrinsic Pathway (e.g., DNA Damage) Procaspase9 Procaspase-9 Intrinsic->Procaspase9 Extrinsic Extrinsic Pathway (e.g., FasL) Procaspase8 Procaspase-8 Extrinsic->Procaspase8 Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Probe This compound (Non-fluorescent) Caspase3->Probe Cleavage of DEVD sequence Apoptosis Apoptosis Caspase3->Apoptosis CleavedProbe Aggregated TPE (Fluorescent) Probe->CleavedProbe

Caption: Apoptotic signaling and this compound mechanism.

experimental_workflow This compound Staining Experimental Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis CellSeeding 1. Seed Cells on Imaging Plate ApoptosisInduction 2. Induce Apoptosis (e.g., with Staurosporine) CellSeeding->ApoptosisInduction PrepareStain 3. Prepare this compound Staining Solution ApoptosisInduction->PrepareStain Incubate 4. Incubate Cells (30-60 min, 37°C) PrepareStain->Incubate Wash 5. Wash Cells (2-3 times with PBS) Incubate->Wash Microscopy 6. Fluorescence Microscopy (Acquire Images) Wash->Microscopy DataAnalysis 7. Image Analysis (Quantify Fluorescence) Microscopy->DataAnalysis

Caption: this compound staining workflow.

References

Application Notes and Protocols for Live-Cell Imaging of Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of peptide-based probes for real-time imaging of caspase-3 activity in live cells. Caspase-3 is a key effector caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death.[1][2][3] Live-cell imaging of caspase-3 activity allows for the dynamic monitoring of apoptosis in response to various stimuli, providing valuable insights for basic research and therapeutic development.

The protocols and principles described herein are broadly applicable to a range of commercially available probes that utilize the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[1][4] While the specific probe "Z-Tpe-2devd" was not identified in our literature search, the methodologies detailed below are based on the well-established principles of DEVD-based caspase-3 sensors.

Principle of Detection

The majority of commercially available live-cell caspase-3 activity probes are based on the DEVD peptide sequence.[4][5] These probes typically consist of a fluorophore or a luminogenic substrate conjugated to the DEVD peptide. In their uncleaved state, the probes are either non-fluorescent or emit at a specific wavelength. Upon the induction of apoptosis, activated caspase-3 cleaves the DEVD sequence, leading to a detectable change in the optical properties of the probe.[5][6]

One common mechanism involves a fluorogenic DNA dye attached to the DEVD peptide.[5][6] This non-fluorescent substrate can cross the cell membrane. Once inside an apoptotic cell, caspase-3 cleaves the DEVD moiety, releasing the high-affinity DNA dye which then stains the nucleus, producing a bright fluorescent signal.[6] Another approach utilizes Förster Resonance Energy Transfer (FRET), where two different fluorescent proteins are linked by the DEVD sequence.[7][8] Cleavage of the linker by caspase-3 separates the FRET pair, resulting in a change in the fluorescence emission spectrum.[7][8] Bioluminescent methods also exist, where cleavage of a Z-DEVD-aminoluciferin substrate by caspase-3 releases aminoluciferin, which generates light in the presence of luciferase.[9]

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is a central executioner caspase that can be activated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[10] Both pathways converge on the activation of caspase-3, leading to the execution of apoptosis.[2][11]

Caspase-3 Activation Pathways Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind to DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes Procaspase-3->Caspase-3 activated Experimental Workflow Live-Cell Imaging Workflow for Caspase-3 Activity Cell Seeding Cell Seeding Induction of Apoptosis Induction of Apoptosis Cell Seeding->Induction of Apoptosis 1. Culture cells Probe Loading Probe Loading Induction of Apoptosis->Probe Loading 2. Treat with stimulus Live-Cell Imaging Live-Cell Imaging Probe Loading->Live-Cell Imaging 3. Add caspase-3 probe Image Analysis Image Analysis Live-Cell Imaging->Image Analysis 4. Acquire images over time Data Interpretation Data Interpretation Image Analysis->Data Interpretation 5. Quantify fluorescence

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Z-Tpe-2devd

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Z-Tpe-2devd, a specific probe for the detection of activated caspase-3, in conjunction with flow cytometry to quantitatively assess apoptosis. The protocols outlined herein are intended for research purposes and can be adapted for various cell types and experimental conditions.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3, an executioner caspase, is a central mediator of apoptosis, responsible for the cleavage of numerous cellular substrates, ultimately leading to the dismantling of the cell.[1][2]

This compound is a cell-permeable, non-toxic probe that specifically recognizes and binds to the active form of caspase-3. The probe consists of the caspase-3 recognition sequence, DEVD, linked to a fluorescent reporter molecule. Upon binding to activated caspase-3 in apoptotic cells, the fluorescent signal provides a direct measure of caspase-3 activity at the single-cell level, which can be quantified using flow cytometry. This methodology allows for the sensitive and specific detection of cells undergoing apoptosis.

Principle of the Assay

The this compound assay is based on the specific detection of activated caspase-3 in apoptotic cells. In healthy, non-apoptotic cells, caspase-3 exists as an inactive zymogen. Upon induction of apoptosis, initiator caspases cleave and activate caspase-3. The this compound probe, being cell-permeable, enters the cells and covalently binds to the active site of caspase-3. This binding event leads to the accumulation of the fluorescent signal within the apoptotic cells, which can then be analyzed by flow cytometry. The intensity of the fluorescence is directly proportional to the amount of active caspase-3, allowing for the discrimination between healthy, early apoptotic, and late apoptotic/necrotic cell populations, especially when used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD.[3][4]

Data Presentation

The quantitative data obtained from flow cytometry analysis can be summarized to compare the percentage of apoptotic cells across different experimental conditions.

Treatment GroupConcentrationViable Cells (%)Early Apoptotic Cells (%) (this compound Positive, PI Negative)Late Apoptotic/Necrotic Cells (%) (this compound Positive, PI Positive)
Untreated ControlN/A95.2 ± 2.13.5 ± 0.81.3 ± 0.4
Vehicle ControlVaries94.8 ± 2.53.9 ± 1.01.4 ± 0.5
Staurosporine1 µM45.7 ± 4.342.1 ± 3.712.2 ± 2.1
Compound X10 µM78.3 ± 3.915.6 ± 2.86.1 ± 1.5
Compound X50 µM52.1 ± 5.138.4 ± 4.29.5 ± 1.9

Experimental Protocols

Materials and Reagents
  • This compound probe

  • 10X Binding Buffer (e.g., 100 mM HEPES, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Propidium Iodide (PI) or 7-AAD staining solution

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Cell culture medium

  • Apoptosis inducer (e.g., Staurosporine, as a positive control)

  • Test compounds

  • Suspension or adherent cells

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry Analysis cell_culture 1. Seed and Culture Cells induce_apoptosis 2. Induce Apoptosis (e.g., with Staurosporine or test compound) cell_culture->induce_apoptosis harvest_cells 3. Harvest Cells (including supernatant for suspension cells) induce_apoptosis->harvest_cells wash_cells 4. Wash Cells with PBS harvest_cells->wash_cells resuspend_binding_buffer 5. Resuspend in 1X Binding Buffer wash_cells->resuspend_binding_buffer add_probe 6. Add this compound Probe resuspend_binding_buffer->add_probe incubate_probe 7. Incubate in the Dark add_probe->incubate_probe add_viability_dye 8. Add Viability Dye (PI) incubate_probe->add_viability_dye incubate_dye 9. Incubate Briefly add_viability_dye->incubate_dye acquire_data 10. Acquire Data on Flow Cytometer incubate_dye->acquire_data analyze_data 11. Analyze Data (Gating and Quadrant Analysis) acquire_data->analyze_data G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak (via Bid) procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage, Stress dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Active) procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

References

Quantifying Caspase-3 Activity with Z-Tpe-2devd: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the dismantling of the cell.[1][2] Its activation is a hallmark of apoptosis, making it a key target for drug discovery and development in areas such as oncology and neurodegenerative diseases. Accurate quantification of caspase-3 activity is therefore essential for assessing the efficacy of therapeutic agents and understanding the mechanisms of cell death. Z-Tpe-2devd is a novel fluorescent probe designed for the specific and sensitive detection of caspase-3 activity. This probe utilizes the principle of Aggregation-Induced Emission (AIE), offering a "light-up" signal upon cleavage by active caspase-3, thereby minimizing background fluorescence and enhancing signal-to-noise ratios.

The this compound probe consists of a tetraphenylethene (TPE) core, a fluorogen with AIE characteristics, conjugated to the caspase-3 specific recognition sequence, Asp-Glu-Val-Asp (DEVD).[3] In its intact state, the probe is soluble and exhibits minimal fluorescence. Upon cleavage of the DEVD peptide by active caspase-3, the resulting TPE fragment becomes insoluble and aggregates, leading to a significant increase in fluorescence intensity.[3]

These application notes provide a detailed protocol for the quantification of caspase-3 activity in cell lysates using the this compound probe.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is typically present in the cell as an inactive zymogen, procaspase-3. Its activation is triggered by upstream initiator caspases, primarily caspase-8 and caspase-9, through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: Caspase-3 activation signaling pathways.

Experimental Workflow for Caspase-3 Activity Assay

The quantification of caspase-3 activity using this compound involves a straightforward workflow encompassing sample preparation, the enzymatic reaction, and signal detection.

Caspase3_Assay_Workflow Start Start: Cell Culture and Treatment Cell_Harvesting 1. Cell Harvesting (Pellet cells by centrifugation) Start->Cell_Harvesting Cell_Lysis 2. Cell Lysis (Incubate with lysis buffer on ice) Cell_Harvesting->Cell_Lysis Lysate_Collection 3. Lysate Collection (Centrifuge to pellet debris, collect supernatant) Cell_Lysis->Lysate_Collection Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Lysate_Collection->Protein_Quantification Reaction_Setup 5. Assay Reaction Setup (Add lysate, assay buffer, and this compound to a 96-well plate) Protein_Quantification->Reaction_Setup Incubation 6. Incubation (Incubate at 37°C, protected from light) Reaction_Setup->Incubation Fluorescence_Measurement 7. Fluorescence Measurement (Ex/Em = ~330/460 nm) Incubation->Fluorescence_Measurement Data_Analysis 8. Data Analysis (Normalize to protein concentration and compare to control) Fluorescence_Measurement->Data_Analysis End End: Quantified Caspase-3 Activity Data_Analysis->End

Figure 2: Experimental workflow for this compound assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, but can be scaled as needed.

Materials:

  • This compound probe

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell cultures

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Cell Lysis Buffer: Prepare fresh or thaw a previously prepared stock solution. Keep on ice.

  • 2x Reaction Buffer: Prepare fresh or thaw a previously prepared stock solution. Keep on ice.

2. Sample Preparation (Cell Lysate):

  • Induce apoptosis in your cell line of choice using a known method. For a negative control, maintain an untreated cell culture.

  • Harvest approximately 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

  • Incubate the cell suspension on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Normalize the protein concentration of all samples with Cell Lysis Buffer to a final concentration between 1-4 mg/mL.

3. Caspase-3 Activity Assay:

  • In a 96-well black microplate, add the following to each well:

    • 50 µL of cell lysate (containing 50-200 µg of protein)

    • 50 µL of 2x Reaction Buffer

  • Prepare a working solution of this compound by diluting the stock solution in 2x Reaction Buffer to a final concentration of 20 µM.

  • Add 5 µL of the 20 µM this compound working solution to each well (final concentration in well will be approximately 0.95 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 460 nm.

4. Data Analysis:

  • Subtract the background fluorescence (from a well with no lysate) from all readings.

  • Normalize the fluorescence intensity of each sample to its protein concentration.

  • Calculate the fold-increase in caspase-3 activity by comparing the normalized fluorescence of the treated samples to the untreated control.

Quantitative Data Summary

The following table provides a representative example of data that can be obtained using the this compound caspase-3 assay. In this example, Jurkat cells were treated with an apoptosis-inducing agent for 4 hours.

Sample ConditionProtein Concentration (mg/mL)Raw Fluorescence Units (RFU)Normalized Fluorescence (RFU/mg protein)Fold Increase in Caspase-3 Activity
Untreated Control2.115007141.0
Treated Sample 12.01250062508.8
Treated Sample 22.21400063648.9
Treated Sample + Caspase-3 Inhibitor (Z-DEVD-FMK)2.118008571.2

Conclusion

The this compound probe, with its aggregation-induced emission properties, provides a highly sensitive and specific method for the quantification of caspase-3 activity. The "light-up" nature of the probe upon cleavage minimizes background signal and simplifies the assay procedure. The detailed protocol and workflow provided in these application notes offer a robust framework for researchers in academia and industry to accurately assess apoptosis and evaluate the efficacy of novel therapeutic compounds targeting the apoptotic pathway.

References

Monitoring Drug-Induced Apoptosis with Z-Tpe-2devd: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced apoptosis is a critical mechanism for the efficacy of many chemotherapeutic agents. The reliable monitoring of this programmed cell death pathway is essential in drug discovery and development. Z-Tpe-2devd is a fluorescent probe specifically designed to detect the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This probe utilizes the principle of Aggregation-Induced Emission (AIE), offering a high signal-to-noise ratio for sensitive detection of apoptosis.

The this compound probe consists of a tetraphenylethene (TPE) core, which is a well-established AIE luminogen, conjugated to the caspase-3 specific recognition peptide sequence, Asp-Glu-Val-Asp (DEVD). In its intact state, the probe is freely soluble and exhibits weak fluorescence due to the free rotation of the phenyl rings of the TPE core, which dissipates the excited-state energy non-radiatively. Upon cleavage of the DEVD peptide by active caspase-3 in apoptotic cells, the hydrophobic TPE moiety is released. This release triggers the aggregation of the TPE molecules, restricting their intramolecular rotation and leading to a significant enhancement of fluorescence emission. This "light-up" feature makes this compound an excellent tool for real-time monitoring of caspase-3 activity in living cells.

Principle of Detection

The mechanism of this compound for detecting caspase-3 activity is a "turn-on" fluorescent system based on Aggregation-Induced Emission.

Z-Tpe-2devd_Soluble This compound (Soluble, Weak Fluorescence) Cleavage DEVD Cleavage Z-Tpe-2devd_Soluble->Cleavage Drug-Induced Apoptosis Active_Caspase3 Active Caspase-3 Active_Caspase3->Cleavage TPE_Aggregates TPE Aggregates (Insoluble, Strong Fluorescence) Cleavage->TPE_Aggregates Aggregation-Induced Emission

Mechanism of this compound activation.

Quantitative Data

The photophysical properties of this compound are crucial for designing and executing experiments. The following table summarizes the key quantitative data for the this compound probe.

ParameterValueReference
Excitation Wavelength (λex) ~355 nm[1]
Emission Wavelength (λem) ~495 nm[1]
Substrate Specificity Caspase-3[2]
Mechanism Aggregation-Induced Emission (AIE)[2]

Experimental Protocols

Detailed methodologies for utilizing this compound to monitor drug-induced apoptosis are provided below for two common applications: fluorescence microscopy and flow cytometry.

I. Monitoring Apoptosis by Fluorescence Microscopy

This protocol enables the visualization of caspase-3 activation in individual cells within a population.

Materials:

  • This compound probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing drug

  • Fluorescence microscope with appropriate filters (e.g., DAPI or similar UV-excitation filter set)

  • Live-cell imaging chamber

  • Control cells (untreated)

  • Positive control (e.g., cells treated with a known apoptosis inducer like staurosporine)

Protocol Workflow:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining cluster_3 Imaging Seed_Cells Seed cells in imaging dish Treat_Cells Treat with apoptosis-inducing drug Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Add_Probe Add this compound (e.g., 10 µM) Incubate->Add_Probe Incubate_Stain Incubate for 30-60 min Add_Probe->Incubate_Stain Wash_Cells Wash with PBS (optional) Incubate_Stain->Wash_Cells Image_Cells Image using fluorescence microscope (Ex/Em: ~355/495 nm) Wash_Cells->Image_Cells

Fluorescence microscopy workflow.

Detailed Steps:

  • Cell Seeding: Seed cells at an appropriate density in a live-cell imaging dish or chamber. Allow cells to adhere and grow overnight.

  • Drug Treatment: Treat the cells with the desired concentration of the apoptosis-inducing drug. Include untreated control and positive control wells.

  • Incubation: Incubate the cells for a time course determined by the specific drug and cell line to allow for the induction of apoptosis.

  • Probe Loading: Prepare a working solution of this compound in cell culture medium. A final concentration of 10 µM is a good starting point, but this should be optimized for your specific cell type.

  • Remove the drug-containing medium and add the this compound working solution to the cells.

  • Staining Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional): Gently wash the cells once with warm PBS to remove excess probe. This step may improve the signal-to-noise ratio.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the TPE fluorophore (e.g., a DAPI filter set). Apoptotic cells will exhibit bright blue-green fluorescence.

II. Quantifying Apoptosis by Flow Cytometry

This protocol allows for the quantification of the percentage of apoptotic cells in a population.

Materials:

  • This compound probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing drug

  • Trypsin or other cell detachment solution (for adherent cells)

  • Flow cytometer with a UV or violet laser

  • Flow cytometry tubes

  • Control cells (untreated)

  • Positive control (e.g., cells treated with a known apoptosis inducer)

Protocol Workflow:

cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Analysis Culture_Cells Culture and treat cells with drug Harvest_Cells Harvest and wash cells Culture_Cells->Harvest_Cells Resuspend_Cells Resuspend in buffer with this compound Harvest_Cells->Resuspend_Cells Incubate_Stain Incubate for 30-60 min Resuspend_Cells->Incubate_Stain Analyze_FCM Analyze by flow cytometry Incubate_Stain->Analyze_FCM

Flow cytometry workflow.

Detailed Steps:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with the apoptosis-inducing drug as described for the microscopy protocol.

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Detach the cells using a gentle cell dissociation reagent like trypsin. Neutralize the trypsin and pellet the cells.

  • Washing: Wash the cell pellet once with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in a suitable buffer (e.g., PBS or a binding buffer) containing this compound at the optimized concentration (e.g., 10 µM). The recommended cell density is typically 1 x 10^6 cells/mL.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for excitation. Collect the fluorescence emission in the appropriate channel (e.g., corresponding to Pacific Blue or DAPI). An increase in fluorescence intensity will indicate the apoptotic cell population.

Signaling Pathway

This compound specifically targets the execution phase of apoptosis, which is mediated by effector caspases. The activation of caspase-3 can be initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Mitochondrial_Stress Mitochondrial Stress (e.g., DNA damage) Cytochrome_c Cytochrome c release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Z_Tpe_2devd This compound Cleavage Caspase3->Z_Tpe_2devd

Apoptosis signaling pathways leading to caspase-3 activation.

Conclusion

This compound is a powerful and specific tool for the real-time monitoring of drug-induced apoptosis. Its "turn-on" fluorescence mechanism based on Aggregation-Induced Emission provides high sensitivity and a low background signal. The detailed protocols provided herein for fluorescence microscopy and flow cytometry offer robust methods for both qualitative and quantitative assessment of apoptosis in a research and drug development setting. Proper optimization of probe concentration and incubation times for specific cell lines is recommended to achieve the best results.

References

Application Notes and Protocols: Z-Tpe-2devd in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture and organoid models are increasingly utilized in biomedical research and drug discovery to better recapitulate the complex in vivo microenvironment.[1][2][3] These models offer significant advantages over traditional 2D cell culture by promoting cell-cell and cell-matrix interactions that mirror native tissue architecture and physiological responses.[1][4] A critical process to study within these models is apoptosis, or programmed cell death, which plays a crucial role in development, tissue homeostasis, and the response to therapeutic agents.

Z-Tpe-2devd is a fluorescent probe designed for the detection of activated caspase-3, a key executioner enzyme in the apoptotic cascade. This document provides detailed application notes and protocols for the use of this compound to quantify and visualize apoptosis in 3D cell cultures and organoid models. While specific data for this compound is not extensively published, the following protocols are based on established methodologies for similar caspase-3 fluorescent probes in 3D systems.

Application Notes

Principle of Detection

This compound is a cell-permeable, non-fluorescent substrate that contains the DEVD peptide sequence, a specific recognition site for activated caspase-3. In apoptotic cells, activated caspase-3 cleaves the DEVD peptide, releasing a fluorescent moiety that binds to DNA, resulting in a bright green fluorescent signal within the nucleus of the apoptotic cell. This allows for the specific detection and quantification of apoptotic cells within complex 3D structures.

Applications in 3D Cell Culture and Organoids

  • Drug Efficacy Studies: Quantify the apoptotic response of cancer spheroids or organoids to novel anti-cancer therapies.

  • Toxicity Screening: Assess the cytotoxic effects of compounds on organoid models of various tissues, such as liver or kidney.

  • Developmental Biology: Visualize and map programmed cell death during organoid development and morphogenesis.

  • Disease Modeling: Investigate the role of apoptosis in disease progression using patient-derived organoids.

Considerations for 3D Models

  • Reagent Penetration: Spheroids and organoids have a dense, multi-layered structure that can impede the penetration of reagents. It is crucial to optimize incubation times and reagent concentrations to ensure uniform labeling throughout the 3D structure.

  • Imaging Depth: Confocal microscopy is recommended for imaging thick 3D samples to allow for optical sectioning and 3D reconstruction of apoptosis within the spheroid or organoid.

  • Data Analysis: Automated image analysis software is essential for the accurate quantification of apoptotic cells within the large datasets generated from 3D imaging.

Quantitative Data Summary

The following tables present hypothetical data that could be generated using this compound in 3D cell culture models.

Table 1: Dose-Response of Compound X on Apoptosis in Colon Cancer Spheroids

Compound X Concentration (µM)Mean Apoptotic Cell Percentage (%)Standard Deviation
0 (Control)2.50.8
115.22.1
548.65.4
1075.36.9
2089.14.3

Table 2: Time-Course of Apoptosis Induction by Compound Y in Pancreatic Organoids

Time Point (hours)Mean Apoptotic Cell Percentage (%)Standard Deviation
03.11.0
610.82.5
1225.44.1
2455.96.2
4868.25.8

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway leading to caspase-3 activation, which is detected by this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on Caspase-3 activation.

Experimental Protocols

Protocol 1: Apoptosis Detection in 3D Spheroids

This protocol is designed for the analysis of apoptosis in cancer cell spheroids.

Materials:

  • 3D cell culture plates (e.g., ultra-low attachment plates)

  • Spheroid-forming cell line

  • Culture medium

  • Test compound

  • This compound reagent

  • Hoechst 33342 or other nuclear counterstain

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

Workflow Diagram:

Seed Cells in ULA Plate Seed Cells in ULA Plate Spheroid Formation (48-72h) Spheroid Formation (48-72h) Seed Cells in ULA Plate->Spheroid Formation (48-72h) Treat with Compound Treat with Compound Spheroid Formation (48-72h)->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add this compound & Counterstain Add this compound & Counterstain Incubate (24-72h)->Add this compound & Counterstain Incubate (30-60 min) Incubate (30-60 min) Add this compound & Counterstain->Incubate (30-60 min) Wash with PBS Wash with PBS Incubate (30-60 min)->Wash with PBS Image (Confocal Microscopy) Image (Confocal Microscopy) Wash with PBS->Image (Confocal Microscopy) Analyze Images Analyze Images Image (Confocal Microscopy)->Analyze Images

Caption: Experimental workflow for apoptosis detection in 3D spheroids.

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well). Centrifuge the plates briefly to facilitate cell aggregation. Incubate for 48-72 hours to allow for spheroid formation.

  • Compound Treatment: Add the test compound at various concentrations to the wells containing spheroids. Include a vehicle-only control.

  • Incubation: Incubate the spheroids with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing this compound (final concentration to be optimized, typically 1-5 µM) and a nuclear counterstain like Hoechst 33342 in culture medium.

    • Carefully remove half of the medium from each well and replace it with an equal volume of the staining solution.

    • Incubate for 30-60 minutes at 37°C, protected from light. Incubation time may need to be optimized for different spheroid sizes and densities.

  • Washing: Gently wash the spheroids twice with pre-warmed PBS. Be careful not to aspirate the spheroids.

  • Imaging: Image the spheroids using a confocal microscope. Acquire z-stacks to capture the entire volume of the spheroid. Use appropriate filter sets for the green fluorescence of the cleaved this compound and the blue fluorescence of the nuclear counterstain.

  • Image Analysis:

    • Use image analysis software to perform 3D reconstruction of the spheroids.

    • Segment the images to identify individual nuclei based on the counterstain signal.

    • Quantify the number of green fluorescent (apoptotic) nuclei and the total number of nuclei.

    • Calculate the percentage of apoptotic cells for each condition.

Protocol 2: Apoptosis Detection in Organoids

This protocol is adapted for the analysis of apoptosis in organoids cultured in an extracellular matrix (ECM) dome.

Materials:

  • Established organoid culture

  • Extracellular matrix (e.g., Matrigel)

  • Organoid culture medium

  • Test compound

  • This compound reagent

  • Hoechst 33342 or other nuclear counterstain

  • PBS

  • Cell recovery solution (optional, for depolymerizing ECM)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Organoid Culture and Treatment: Culture organoids in ECM domes according to established protocols. Once mature, treat the organoids with the test compound by adding it to the culture medium.

  • Staining:

    • Prepare a staining solution of this compound and a nuclear counterstain in organoid culture medium.

    • Remove the existing medium and add the staining solution to the wells.

    • Incubate for 1-2 hours at 37°C. A longer incubation time may be necessary for dense organoids.

  • Washing: Gently wash the organoid domes twice with pre-warmed PBS.

  • Imaging: Image the organoids within the ECM domes using a confocal microscope. Acquire z-stacks through the entire organoid.

  • Image Analysis:

    • Similar to the spheroid protocol, use 3D image analysis software to quantify the number of apoptotic and total cells.

    • Alternatively, for flow cytometry analysis, the organoids can be recovered from the ECM.

Optional: Organoid Dissociation for Flow Cytometry

  • ECM Depolymerization: After staining, remove the medium and add a cell recovery solution to depolymerize the ECM at 4°C, following the manufacturer's instructions.

  • Dissociation: Gently dissociate the organoids into single cells using enzymatic digestion (e.g., TrypLE) and mechanical disruption.

  • Analysis: Analyze the single-cell suspension by flow cytometry to quantify the percentage of green fluorescent (apoptotic) cells.

By following these detailed protocols and considering the specific requirements of 3D cell models, researchers can effectively utilize this compound to gain valuable insights into the regulation of apoptosis in physiologically relevant in vitro systems.

References

Troubleshooting & Optimization

Technical Support Center: Z-TPE-DEVD Caspase-3/7 Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Z-TPE-DEVD probe, a novel aggregation-induced emission (AIE) fluorogenic sensor for the detection of caspase-3 and caspase-7 activity in apoptotic cells. This guide provides answers to frequently asked questions and detailed troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Z-TPE-DEVD and how does it work?

Z-TPE-DEVD is a fluorescent probe for detecting caspase-3 and caspase-7 activity. It consists of a tetraphenylethylene (B103901) (TPE) core, which is an aggregation-induced emission (AIE) luminogen, conjugated to the caspase-3/7 recognition sequence, DEVD (Asp-Glu-Val-Asp). The "Z" likely refers to a Z-protecting group on the peptide.

The probe's mechanism is based on the AIE phenomenon.[1][2] In its free, unbound state in aqueous solution, the TPE molecules undergo intramolecular rotation, which leads to non-radiative decay and thus, the probe is only weakly fluorescent.[1][3] Upon entering an apoptotic cell, the DEVD peptide is cleaved by active caspase-3 or caspase-7. This cleavage event releases the TPE-containing fragment, which then aggregates, restricting intramolecular rotation and causing a significant increase in fluorescence intensity.[3]

cluster_extracellular Extracellular/Non-Apoptotic Cell cluster_apoptotic_cell Apoptotic Cell Z_TPE_DEVD_Free Z-TPE-DEVD (Free in Solution) Weak Fluorescence Z_TPE_DEVD_Inside Z-TPE-DEVD Z_TPE_DEVD_Free->Z_TPE_DEVD_Inside Cellular Uptake Active_Caspase Active Caspase-3/7 Z_TPE_DEVD_Inside->Active_Caspase Binding TPE_Fragment TPE Fragment (Aggregated) Strong Fluorescence Active_Caspase->TPE_Fragment Cleavage & Aggregation

Caption: Mechanism of Z-TPE-DEVD activation in apoptotic cells.

Q2: What are the excitation and emission wavelengths for Z-TPE-DEVD?

While the exact spectral properties would be provided in the product's technical datasheet, TPE-based AIEgens typically have broad excitation spectra in the UV to blue range and emission in the blue to green range. It is crucial to use the recommended filter sets for your fluorescence microscope to maximize signal-to-noise.

Q3: Is Z-TPE-DEVD suitable for live-cell imaging?

Yes, Z-TPE-DEVD is designed for live-cell imaging, allowing for the real-time detection of caspase-3/7 activity in apoptotic cells.

Troubleshooting Guide

High background fluorescence is a common issue in fluorescence microscopy. This guide will help you identify the source of the problem and provide solutions.

High_Background High Background Fluorescence? Check_Controls Review Negative Controls (Unstained, Vehicle-Treated) High_Background->Check_Controls Autofluorescence Is background present in unstained cells? Check_Controls->Autofluorescence Reduce_Autofluorescence Implement Autofluorescence Reduction Protocol Autofluorescence->Reduce_Autofluorescence Yes Probe_Concentration_Too_High Is probe concentration too high? Autofluorescence->Probe_Concentration_Too_High No Optimize_Concentration Optimize Probe Concentration Titrate_Probe Titrate Z-TPE-DEVD to find optimal concentration Probe_Concentration_Too_High->Titrate_Probe Yes Insufficient_Washing Are washing steps insufficient? Probe_Concentration_Too_High->Insufficient_Washing No Washing_Steps Optimize Washing Steps Increase_Washes Increase number and/or duration of washes Insufficient_Washing->Increase_Washes Yes Check_Media Check for fluorescence in cell culture medium Insufficient_Washing->Check_Media No

Caption: Troubleshooting workflow for high background fluorescence.

Issue 1: High Background Fluorescence in All Cells (Treated and Untreated)
Possible Cause Solution
Probe concentration is too high. The optimal concentration of Z-TPE-DEVD can vary between cell types. It is recommended to perform a concentration titration to find the lowest concentration that still provides a robust signal in apoptotic cells.
Insufficient washing. Unbound probe can contribute to background fluorescence. Increase the number and duration of washing steps after incubation with the probe to ensure complete removal of unbound molecules.
Cellular autofluorescence. Some cell types exhibit high levels of endogenous fluorescence. This can be checked by imaging unstained cells under the same conditions. If autofluorescence is high, consider using a different imaging channel or implementing an autofluorescence reduction protocol, such as photobleaching the sample before staining.
Probe aggregation outside of cells. If the probe aggregates in the culture medium before entering the cells, it can lead to non-specific background fluorescence. Ensure the probe is well-solubilized in the working solution and consider a final filtration step (0.22 µm) before adding it to the cells.
Issue 2: Weak or No Signal in Apoptotic Cells
Possible Cause Solution
Apoptosis was not induced effectively. Confirm that your apoptosis induction protocol is working by using an orthogonal method, such as Annexin V staining or morphological analysis.
Caspase-3/7 are not activated in your model. The apoptotic pathway in your specific cell type or with your chosen inducer may not involve caspase-3 or caspase-7. Consider using a pan-caspase inhibitor as a negative control to verify that the signal is caspase-dependent.
Probe concentration is too low. If you have titrated the probe concentration and are still seeing a weak signal, you may be at the lower limit of detection. Try increasing the concentration, but be mindful of potential increases in background fluorescence.
Incorrect filter set on the microscope. Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of Z-TPE-DEVD.
Photobleaching. Excessive exposure to excitation light can cause the fluorophore to photobleach. Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary.
Quantitative Data Summary
ParameterRecommended RangeNotes
Z-TPE-DEVD Concentration 1-10 µMOptimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time 30-60 minutesLonger incubation times may increase background signal.
Excitation Wavelength ~370-420 nmConsult the product's technical datasheet for the exact excitation maximum.
Emission Wavelength ~450-550 nmConsult the product's technical datasheet for the exact emission maximum.
Common Sources of AutofluorescenceEmission Range
NAD(P)H 440-460 nm
Flavins (FAD, FMN) 520-540 nm
Lipofuscin Broad (400-650 nm)
Phenol Red in medium ~560 nm

Experimental Protocol: Live-Cell Imaging of Caspase-3/7 Activity

This protocol provides a general workflow for using Z-TPE-DEVD to detect apoptosis in live cells.

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.

  • Preparation of Z-TPE-DEVD Staining Solution: Prepare a working solution of Z-TPE-DEVD in serum-free medium or a suitable buffer (e.g., PBS) at the desired final concentration.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the Z-TPE-DEVD staining solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (phenol red-free is recommended to reduce background) to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for Z-TPE-DEVD.

Signaling Pathway Diagram

Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Staurosporine) Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Mitochondrial Release Procaspase_9 Procaspase-9 Apoptosome Apoptosome Procaspase_9->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Cytochrome_c->Apoptosome Active_Caspase_9 Active Caspase-9 Apoptosome->Active_Caspase_9 Active_Caspase_3_7 Active Caspase-3/7 Active_Caspase_9->Active_Caspase_3_7 Cleaves Procaspase_3_7 Procaspase-3/7 Procaspase_3_7->Active_Caspase_3_7 Fluorescent_Signal Fluorescent Signal Active_Caspase_3_7->Fluorescent_Signal Cleaves Z_TPE_DEVD Z-TPE-DEVD (Non-fluorescent) Z_TPE_DEVD->Fluorescent_Signal

Caption: Intrinsic apoptosis pathway leading to caspase-3/7 activation.

References

Technical Support Center: Z-Tide-2D Fluorescent Kinase Probe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and support for researchers using the Z-Tide-2D fluorescent probe to measure the activity of the novel serine/threonine kinase, Kinase X (KX), in live cells.

Troubleshooting Guide: Weak or No Signal

This section addresses common causes for observing a weak or absent fluorescent signal after loading cells with the Z-Tide-2D probe and inducing the signaling pathway of interest.

Q1: I am not seeing any increase in fluorescence after stimulating my cells. What are the primary causes?

A1: A complete lack of signal typically points to a critical issue in one of four areas: the probe itself, the cellular model, the stimulation, or the imaging equipment.

  • Probe Integrity and Preparation: Ensure the Z-Tide-2D probe was properly reconstituted according to the datasheet and stored correctly. Improper storage or multiple freeze-thaw cycles can degrade the probe.

  • Cellular Health and Kinase Expression: Confirm that your cell line expresses sufficient levels of active Kinase X. The health of the cells is also critical; unhealthy or apoptotic cells will not exhibit robust signaling.

  • Stimulation Efficacy: Verify that your agonist or stimulus is active and used at a concentration known to activate the upstream pathway leading to Kinase X phosphorylation.

  • Incorrect Imaging Settings: Check that you are using the correct excitation and emission filters for Z-Tide-2D (Excitation: 488 nm, Emission: 520 nm) and that the detector gain is set appropriately.

Q2: My fluorescent signal is very weak, making it difficult to distinguish from background noise. How can I improve the signal-to-noise ratio?

A2: A weak signal suggests that some probe activation is occurring, but the conditions are suboptimal. Consider the following adjustments:

  • Probe Concentration and Loading Time: The optimal concentration and loading time can vary between cell types. You may need to perform a titration to find the ideal conditions. See the table below for starting recommendations.

  • Cell Density: A sparse monolayer of cells may yield a weak overall signal. Ensure you are imaging a field with an appropriate cell confluence (typically 60-80%).

  • Buffer Composition: The presence of serum or other media components during imaging can sometimes increase background fluorescence. Image cells in a clear, serum-free buffer like HBSS.

  • Instrument Sensitivity: Increase the detector gain or exposure time. Be cautious, as excessively high settings can lead to phototoxicity and photobleaching.

Q3: The signal appears bright initially but then fades quickly. What is happening?

A3: This issue is characteristic of photobleaching, where the fluorescent molecule is irreversibly damaged by light exposure.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time per frame and reduce the frequency of image acquisition (e.g., capture an image every 30 seconds instead of every 5 seconds).

  • Use an Anti-fade Reagent: If you are imaging fixed cells, use a mounting medium containing an anti-fade reagent. For live-cell imaging, this is not typically an option, so light management is key.

Experimental Protocols & Data

Key Experimental Parameters

The following table provides recommended starting concentrations and incubation times for various cell types. Optimization may be required.

Cell TypeZ-Tide-2D Conc. (µM)Loading Time (min)Loading Temp. (°C)Expected Signal-to-Noise Ratio
HEK293530378 - 12
HeLa545376 - 10
Primary Neurons2.560374 - 7
Jurkat1025375 - 9
Standard Protocol for Live-Cell Imaging with Z-Tide-2D
  • Cell Plating: Plate cells on a glass-bottom imaging dish to a confluence of 60-80%.

  • Probe Preparation: Prepare a 10 mM stock solution of Z-Tide-2D in anhydrous DMSO. Dilute this stock solution to the desired final concentration (e.g., 5 µM) in a serum-free medium or appropriate buffer (e.g., HBSS).

  • Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the Z-Tide-2D loading solution to the cells and incubate at 37°C for the time specified in the table above.

  • Washing: After incubation, gently wash the cells twice with a fresh, pre-warmed buffer to remove any excess extracellular probe.

  • Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence reading for 2-5 minutes.

  • Stimulation: Add your agonist (e.g., Growth Factor Y) to the dish to stimulate the signaling pathway.

  • Data Acquisition: Continue imaging for 15-60 minutes post-stimulation, capturing images at regular intervals to record the change in fluorescence intensity.

Diagrams and Workflows

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase UpstreamKinase Upstream Kinase Cascade Receptor->UpstreamKinase Activates GFY Growth Factor Y (Stimulus) GFY->Receptor Binds KinaseX_inactive Kinase X (Inactive) UpstreamKinase->KinaseX_inactive Phosphorylates KinaseX_active Kinase X (Active) KinaseX_inactive->KinaseX_active ZTide_non_fluorescent Z-Tide-2D (Non-Fluorescent) KinaseX_active->ZTide_non_fluorescent Phosphorylates Probe ZTide_fluorescent Z-Tide-2D-P (Fluorescent Signal) ZTide_non_fluorescent->ZTide_fluorescent

Caption: Signaling pathway showing activation of Kinase X and subsequent phosphorylation of Z-Tide-2D.

Experimental_Workflow A 1. Plate Cells (60-80% Confluence) B 2. Prepare Z-Tide-2D Loading Solution A->B C 3. Load Cells with Probe (e.g., 30 min at 37°C) B->C D 4. Wash Cells Twice with Buffer C->D E 5. Acquire Baseline Fluorescence D->E F 6. Add Stimulus (e.g., Growth Factor Y) E->F G 7. Record Fluorescent Signal Over Time F->G H 8. Analyze Data G->H

Caption: Standard experimental workflow for measuring kinase activity with the Z-Tide-2D probe.

Caption: Troubleshooting flowchart for diagnosing the cause of a weak or absent fluorescent signal.

Frequently Asked Questions (FAQs)

Q: Can Z-Tide-2D be used in fixed cells? A: No, Z-Tide-2D is designed to measure dynamic kinase activity and requires active cellular enzymes. It is not suitable for use in fixed cells.

Q: Is Z-Tide-2D specific to Kinase X? A: Z-Tide-2D was designed for high specificity towards Kinase X. However, some minor off-target phosphorylation by closely related kinases may occur. We recommend running control experiments using a known Kinase X inhibitor or a cell line deficient in Kinase X to confirm signal specificity.

Q: What is the spectral profile of the phosphorylated probe? A: The phosphorylated Z-Tide-2D probe has a maximum excitation wavelength of 488 nm and a maximum emission wavelength of 520 nm, making it compatible with standard FITC/GFP filter sets.

Q: Does Z-Tide-2D exhibit any cytotoxicity? A: At the recommended concentrations (2.5 - 10 µM), Z-Tide-2D shows minimal cytotoxicity for up to 4 hours of continuous exposure. For longer-term experiments, a viability assay is recommended.

Preventing Z-Tpe-2devd aggregate formation in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Tpe-2devd. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of this compound aggregates in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this aggregation-induced emission (AIE) probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is a fluorescent probe used for the detection of caspase-3 activity, a key indicator of apoptosis. It is an aggregation-induced emission (AIE) luminogen, meaning it is weakly fluorescent in its dissolved, monomeric state and becomes highly fluorescent upon aggregation. While this property is essential for its mechanism of action in certain assays, uncontrolled aggregation in stock solutions or experimental buffers can lead to inaccurate quantification, precipitation, and loss of activity. Therefore, maintaining it in a soluble, non-aggregated state until required for the assay is critical.

Q2: What are the primary factors that contribute to this compound aggregation?

A2: The aggregation of this compound is primarily influenced by its molecular structure, which includes a hydrophobic tetraphenylethylene (B103901) (TPE) core and a DEVD peptide sequence. Key factors contributing to aggregation include:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the net charge of the DEVD peptide. At or near its isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.

  • Temperature: While gentle warming can aid in initial dissolution, prolonged exposure to high temperatures can sometimes promote aggregation. Conversely, freeze-thaw cycles can also induce aggregation.

  • Ionic Strength: High salt concentrations can either promote or inhibit aggregation depending on the specific salt and the properties of the solute.

  • Solvent: this compound has limited solubility in purely aqueous solutions and is prone to aggregation. The choice of solvent is critical for maintaining its monomeric state.

Q3: How should I properly store this compound to minimize aggregation?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a desiccator to protect it from moisture.

  • Stock Solutions: Once dissolved, it is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For this compound and similar compounds, stock solutions are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guides

Issue 1: this compound has precipitated out of my stock solution.
  • Potential Cause: The concentration of this compound in the solvent may be too high, or the solvent may have absorbed moisture, reducing its solubilizing capacity.

  • Troubleshooting Strategy:

    • Gentle Warming: Warm the vial to 37°C for 10-15 minutes and vortex gently. Sonication in a water bath for a few minutes can also be effective.

    • Dilution: If warming does not resolve the issue, you may need to dilute the stock solution with fresh, anhydrous DMSO to a lower concentration.

    • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for preparing your stock solutions. Moisture can significantly decrease the solubility of hydrophobic compounds.

Issue 2: I observe high background fluorescence in my assay, suggesting premature aggregation.
  • Potential Cause: The final concentration of this compound in your aqueous assay buffer is too high, or the buffer conditions are not optimal for maintaining its solubility.

  • Troubleshooting Strategy:

    • Optimize Concentration: Perform a concentration titration to determine the optimal working concentration of this compound that provides a good signal-to-noise ratio without causing premature aggregation.

    • Incorporate a Co-solvent: When diluting the DMSO stock solution into your aqueous buffer, ensure the final concentration of DMSO is compatible with your assay system (typically ≤1%). The presence of a small amount of organic co-solvent can help maintain solubility.

    • Use of Additives: Consider the inclusion of a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%), in your assay buffer. These detergents can help to prevent non-specific aggregation by shielding hydrophobic regions.

Issue 3: My experimental results are inconsistent and not reproducible.
  • Potential Cause: Inconsistent aggregation of this compound between experiments.

  • Troubleshooting Strategy:

    • Standardize Solution Preparation: Always prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the stock solution immediately before each experiment.

    • Controlled Mixing: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise while gently vortexing the buffer. This prevents localized high concentrations that can trigger immediate aggregation.

    • Pre-clear the Solution: Before adding to your experimental setup, you can centrifuge the final working solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any pre-existing aggregates and use the supernatant.

    • Control for DMSO Effects: Ensure that all experimental and control wells contain the same final concentration of DMSO.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound and Analogs

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for hydrophobic compounds.
Stock Solution Concentration 1-10 mMA balance between having a concentrated stock and minimizing aggregation risk.
Storage of Lyophilized Powder -20°C or -80°C in a desiccatorPrevents degradation and moisture absorption.
Storage of Stock Solution -80°C in single-use aliquotsMinimizes freeze-thaw cycles which can induce aggregation.

Table 2: Troubleshooting Summary for this compound Aggregation

IssuePotential CauseRecommended ActionQuantitative Guideline (if applicable)
Precipitation in Stock High concentration, moisture in solventGentle warming, sonication, dilutionWarm to 37°C
High Background Signal Premature aggregation in assay bufferOptimize concentration, adjust pH, add detergentFinal DMSO ≤1%, pH 7.2-7.8, Tween-20 0.01-0.05%
Inconsistent Results Variable aggregationStandardize preparation, controlled mixingPrepare fresh dilutions for each experiment

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial for 30-60 seconds to ensure the compound is fully dissolved. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solution in Aqueous Buffer
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your assay buffer.

  • While gently vortexing the assay buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition is crucial to prevent localized high concentrations and precipitation.

  • Continue to mix the working solution for a few minutes.

  • For critical applications, centrifuge the working solution at >10,000 x g for 10 minutes and use the supernatant.

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Preparation lyophilized Lyophilized this compound stock 10 mM Stock Solution in DMSO lyophilized->stock Dissolve & Vortex dmso Anhydrous DMSO dmso->stock aliquot Single-Use Aliquots (-80°C Storage) stock->aliquot Aliquot working Working Solution (Final Concentration) aliquot->working Dilute Dropwise with Vortexing buffer Aqueous Assay Buffer (pH 7.2-7.8) buffer->working assay Add to Assay Plate working->assay

Caption: Workflow for the preparation of this compound solutions.

troubleshooting_logic cluster_stock Stock Solution Issues cluster_assay Assay Buffer Issues start Problem: This compound Aggregation precipitate Precipitate Visible? start->precipitate high_bg High Background Signal? start->high_bg warm Action: Warm (37°C) & Sonicate precipitate->warm Yes warm->precipitate Still Precipitated? dilute Action: Dilute with Anhydrous DMSO warm->dilute Yes optimize_conc Action: Lower Concentration high_bg->optimize_conc Yes adjust_ph Action: Adjust pH (7.2-7.8) optimize_conc->adjust_ph Still High? add_detergent Action: Add Detergent (e.g., 0.01% Tween-20) adjust_ph->add_detergent Still High?

Caption: Troubleshooting decision tree for this compound aggregation.

Technical Support Center: Optimizing Z-Tpe-2devd Experiments for Improved Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Tpe-2devd experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your caspase-3 activity assays.

Understanding this compound and Aggregation-Induced Emission (AIE)

This compound is a specialized fluorescent probe for the detection of caspase-3 activity, a key event in apoptosis. Unlike traditional fluorophores that often suffer from aggregation-caused quenching (ACQ), this compound is an Aggregation-Induced Emission (AIE) luminogen. This means it is non-emissive in its dissolved state but becomes highly fluorescent upon aggregation.

The mechanism relies on the cleavage of the DEVD peptide sequence by active caspase-3. This cleavage releases the Tpe (tetraphenylethylene) core, which then aggregates, leading to a significant increase in fluorescence intensity. Understanding this principle is crucial for troubleshooting your experiments.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can manifest as weak fluorescent signals or high background, making it difficult to obtain reliable and reproducible data. This guide addresses common issues in a question-and-answer format.

Q1: Why is my fluorescent signal weak or indistinguishable from the background?

A weak signal can arise from several factors related to both the experimental setup and the probe itself.

  • Low Caspase-3 Activity: The most straightforward reason for a low signal is insufficient active caspase-3 in your samples.

  • Suboptimal Probe Concentration: The concentration of this compound is critical. Too low a concentration will result in a weak signal, while excessive concentration can lead to premature aggregation and high background.

  • Inadequate Incubation Time: The enzymatic reaction requires sufficient time for caspase-3 to cleave the probe and for the AIE effect to occur.

  • Improper Excitation/Emission Wavelengths: Ensure your plate reader or microscope is set to the correct wavelengths for the aggregated Tpe fluorophore.

Q2: I'm observing high background fluorescence. What are the possible causes and solutions?

High background fluorescence can mask the specific signal from caspase-3 activity.

  • Probe Purity and Handling: Impurities in the probe or improper storage can lead to fluorescent contaminants. Ensure the probe is of high purity and stored correctly, protected from light and moisture.

  • Premature Probe Aggregation: this compound can aggregate non-specifically if not handled correctly. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.

  • Autofluorescence from Cells or Media: Biological samples and culture media can exhibit intrinsic fluorescence. It is essential to include proper controls to measure and subtract this background.

  • Non-specific Probe Cleavage: Other proteases in the cell lysate could potentially cleave the DEVD sequence, although it is relatively specific to caspases-3/7.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results are often due to variations in experimental conditions.

  • Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density for each experiment. Stressed or overly confluent cells can exhibit altered apoptotic responses.

  • Reagent Preparation: Prepare fresh reagents, including buffers and probe dilutions, for each experiment to avoid degradation.

  • Precise Timing: Be consistent with incubation times for both the apoptosis induction and the probe itself.

  • Instrument Settings: Use the same instrument settings (e.g., gain, excitation power) for all measurements within an experiment and between experiments.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration of this compound to use?

A: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. A good starting point for optimization is in the range of 5-20 µM.

Q: How long should I incubate the cells with this compound?

A: Incubation time can vary depending on the cell type and the kinetics of apoptosis induction. A typical incubation time is 30-60 minutes. It is advisable to perform a time-course experiment to determine the optimal incubation period.

Q: What are the recommended excitation and emission wavelengths for this compound?

A: Once cleaved and aggregated, the Tpe fluorophore typically has an excitation maximum around 350-400 nm and an emission maximum in the range of 450-500 nm. However, it is always best to confirm the spectral properties on your specific instrument.

Q: Can I use this compound for live-cell imaging?

A: Yes, this compound is suitable for live-cell imaging as it is cell-permeable. This allows for the real-time monitoring of caspase-3 activation in living cells.

Data Presentation: Optimizing Experimental Parameters

The following tables provide a structured approach to optimizing key parameters in your this compound experiments.

Table 1: this compound Concentration Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
This compound Conc. 5 µM10 µM15 µM20 µM
Apoptotic Cells (RFU)
Control Cells (RFU)
Signal-to-Noise Ratio

RFU: Relative Fluorescence Units

Table 2: Incubation Time Optimization

Parameter15 min30 min60 min120 min
Apoptotic Cells (RFU)
Control Cells (RFU)
Signal-to-Noise Ratio

RFU: Relative Fluorescence Units

Experimental Protocols

Detailed Methodology for Caspase-3 Activity Assay using this compound

  • Cell Culture and Treatment:

    • Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate for fluorescence measurements) at a predetermined density.

    • Allow cells to adhere and grow overnight.

    • Induce apoptosis using your desired method (e.g., treatment with a known apoptotic inducer like staurosporine (B1682477) or a specific drug candidate). Include untreated control wells.

    • Incubate for the desired treatment duration.

  • Probe Preparation and Incubation:

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

    • Immediately before use, dilute the this compound stock solution to the desired final concentration in an appropriate assay buffer or cell culture medium.

    • Add the diluted this compound solution to each well, including apoptotic and control wells.

    • Incubate the plate at 37°C in a CO2 incubator for the optimized incubation time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for aggregated Tpe.

    • Include the following controls:

      • Untreated cells with probe: To determine background fluorescence from basal caspase activity.

      • Treated cells without probe: To measure cellular autofluorescence after treatment.

      • Media/buffer with probe only: To assess background from the probe itself.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the signal-to-noise ratio: SNR = (Fluorescence of Apoptotic Sample) / (Fluorescence of Control Sample).

Mandatory Visualizations

To further aid in understanding the experimental process and underlying biology, the following diagrams are provided.

Caspase3_Activation_Pathway Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR) Extrinsic->DeathReceptor Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Apoptosome Apoptosome (Apaf-1, Cytochrome c) Mitochondria->Apoptosome Release of Cytochrome c Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Procaspase9 Procaspase-9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Apoptosome->Procaspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis ZTPE This compound (Non-fluorescent) Caspase3->ZTPE Cleaves DEVD CleavedTPE Aggregated Tpe (Fluorescent) ZTPE->CleavedTPE Aggregation-Induced Emission

Caption: Caspase-3 activation signaling pathway and this compound mechanism.

Experimental_Workflow Start Start Experiment CellSeeding Seed Cells Start->CellSeeding ApoptosisInduction Induce Apoptosis CellSeeding->ApoptosisInduction AddProbe Add this compound ApoptosisInduction->AddProbe Incubate Incubate (30-60 min) AddProbe->Incubate MeasureFluorescence Measure Fluorescence Incubate->MeasureFluorescence AnalyzeData Analyze Data (Calculate SNR) MeasureFluorescence->AnalyzeData Decision SNR Acceptable? AnalyzeData->Decision Optimize Optimize Parameters: - Probe Concentration - Incubation Time Decision->Optimize No End End Decision->End Yes Optimize->CellSeeding Re-run Experiment

Caption: Experimental workflow for optimizing this compound assays.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio CheckSignal Is the signal low? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No LowActivity Increase apoptosis induction or check cell health CheckSignal->LowActivity Yes OptimizeProbe Optimize probe concentration (Titration) CheckSignal->OptimizeProbe Yes OptimizeTime Optimize incubation time (Time-course) CheckSignal->OptimizeTime Yes CheckWavelengths Verify Ex/Em wavelengths CheckSignal->CheckWavelengths Yes ProbePurity Check probe purity and storage CheckBackground->ProbePurity Yes Autofluorescence Run controls for autofluorescence CheckBackground->Autofluorescence Yes NonSpecificCleavage Use protease inhibitors (caspase-3 specific) CheckBackground->NonSpecificCleavage Yes Solution Improved SNR LowActivity->Solution OptimizeProbe->Solution OptimizeTime->Solution CheckWavelengths->Solution ProbePurity->Solution Autofluorescence->Solution NonSpecificCleavage->Solution

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

Technical Support Center: Z-Tpe-2devd for Advanced Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Tpe-2devd. This resource is designed for researchers, scientists, and drug development professionals utilizing our advanced aggregation-induced emission (AIE) probe for caspase-3 activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to phototoxicity and photobleaching during your live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages for live-cell imaging?

A1: this compound is a highly specific, cell-permeable fluorescent probe designed to detect caspase-3 activity, a key indicator of apoptosis. It is built upon a tetraphenylethene (TPE) core, which gives it Aggregation-Induced Emission (AIE) properties. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), this compound is virtually non-emissive in its free, soluble state but becomes highly fluorescent upon cleavage by caspase-3 and subsequent aggregation. This "turn-on" mechanism provides a high signal-to-noise ratio. Its primary advantages are exceptional photostability, which minimizes photobleaching, and high biocompatibility, which reduces phototoxicity, making it ideal for long-term, time-lapse imaging of apoptotic processes.

Q2: How does this compound help in reducing phototoxicity and photobleaching?

A2: this compound mitigates phototoxicity and photobleaching through its AIE characteristics. Traditional fluorescent probes are susceptible to photobleaching, where prolonged exposure to excitation light leads to irreversible photodegradation and loss of signal. This often necessitates high laser power, which can induce the formation of reactive oxygen species (ROS) and cause cellular damage (phototoxicity). This compound, being an AIEgen, is inherently more resistant to photobleaching. This allows for the use of lower excitation energy and shorter exposure times to achieve a strong signal, thereby significantly reducing the stress and damage to live cells.

Q3: What is the mechanism of action for this compound in detecting caspase-3 activity?

A3: this compound consists of a hydrophobic AIE luminogen (tetraphenylethene) linked to a hydrophilic peptide sequence, Asp-Glu-Val-Asp (DEVD), which is a specific recognition site for caspase-3. In its intact form, the probe is water-soluble and non-emissive. When apoptosis is induced, active caspase-3 cleaves the DEVD peptide. This cleavage releases the hydrophobic AIEgen, which then aggregates intracellularly. This aggregation restricts the intramolecular rotation of the TPE core, blocking non-radiative decay pathways and activating the radiative pathway, resulting in a significant increase in fluorescence emission.

Q4: Can I use this compound for fixed-cell imaging?

A4: this compound is primarily designed for live-cell imaging to monitor the dynamic process of apoptosis. Its activation is dependent on the enzymatic activity of caspase-3, which is best observed in living cells. While it is possible to fix cells after staining with this compound, the probe will not be activated in pre-fixed cells as the enzymatic machinery is inactive.

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal in Apoptotic Cells

  • Possible Cause 1: Insufficient Caspase-3 Activation.

    • Solution: Ensure that your apoptosis induction protocol is effective for your cell line. Verify the induction of apoptosis using an orthogonal method, such as western blotting for cleaved PARP or another caspase-3 substrate. Optimize the concentration and incubation time of your apoptosis-inducing agent.

  • Possible Cause 2: Incorrect Probe Concentration.

    • Solution: The optimal concentration of this compound can vary between cell types. Perform a concentration titration to determine the ideal working concentration for your specific experiment. Start with the recommended concentration from the protocol and test a range of higher and lower concentrations.

  • Possible Cause 3: Premature Probe Aggregation.

    • Solution: this compound is designed to aggregate after cleavage by caspase-3. However, improper storage or handling can lead to premature aggregation in the stock solution, rendering it unable to enter cells or be cleaved. Ensure the probe is fully dissolved in a suitable solvent like DMSO and then diluted in an aqueous buffer immediately before use. If you suspect aggregation in your stock, brief sonication may help.

Issue 2: High Background Fluorescence

  • Possible Cause 1: Non-specific Probe Aggregation.

    • Solution: High probe concentrations can sometimes lead to non-specific aggregation and background fluorescence. Try reducing the working concentration of this compound. Also, ensure that the final concentration of any organic solvent (like DMSO) in your imaging medium is low, as high concentrations can alter membrane permeability and promote non-specific uptake and aggregation.

  • Possible Cause 2: Autofluorescence.

    • Solution: Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained control (cells treated with the apoptosis inducer but without the probe) and a negative control (untreated cells with the probe). Image these controls using the same settings as your experimental samples to determine the level of background and autofluorescence.

Issue 3: Evidence of Phototoxicity (e.g., cell blebbing, vacuole formation) During Imaging

  • Possible Cause 1: Excessive Excitation Light Exposure.

    • Solution: Although this compound is highly photostable, excessive light energy can still damage cells. Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. Decrease the exposure time and the frequency of image acquisition in time-lapse experiments.

  • Possible Cause 2: Suboptimal Imaging Medium.

    • Solution: Standard cell culture media containing phenol (B47542) red and certain vitamins can contribute to phototoxicity. Use a phenol red-free imaging medium, preferably one supplemented with antioxidants like Trolox or N-acetylcysteine, to help quench reactive oxygen species.

Data Presentation

The superior photostability of this compound, a hallmark of TPE-based AIEgens, allows for longer and more consistent imaging with minimal signal degradation compared to conventional organic dyes.

FeatureThis compound (AIE Probe)Conventional Organic Dyes (e.g., FITC-DEVD)
Photobleaching High resistanceProne to rapid photobleaching
Phototoxicity LowCan be significant at high laser powers
Signal-to-Noise Ratio High (Turn-on mechanism)Lower (Often requires washing steps)
Long-term Imaging Excellent suitabilityLimited by photobleaching and phototoxicity

Experimental Protocols

Protocol 1: Live-Cell Imaging of Caspase-3 Activation with this compound

This protocol outlines the steps for staining and imaging live cells to monitor caspase-3 activation.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phenol red-free imaging medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-70%) in your imaging vessel.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store in small aliquots at -20°C, protected from light.

  • Induction of Apoptosis: Treat the cells with your chosen apoptosis-inducing agent at a predetermined optimal concentration and for the desired duration. Include a vehicle-treated control group.

  • Staining with this compound: a. Prepare a working solution of this compound by diluting the stock solution in phenol red-free imaging medium to the final desired concentration (e.g., 5-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Imaging: a. Mount the imaging dish on the microscope stage. b. Excite the probe using a suitable light source (e.g., ~405 nm laser) and collect the emission (typically ~480-550 nm). c. Optimize imaging parameters to minimize phototoxicity: use the lowest possible laser power and shortest exposure time that provide a clear signal. d. For time-lapse imaging, set the acquisition interval as long as feasible to capture the dynamics of apoptosis without causing excessive photodamage.

Protocol 2: Assessing Phototoxicity of a Fluorescent Probe

This protocol provides a method to evaluate the phototoxicity of this compound compared to another fluorescent probe.

Materials:

  • This compound and a control fluorescent probe

  • Live cells cultured on a glass-bottom multi-well plate

  • Propidium Iodide (PI) or another cell viability dye

  • Fluorescence microscope with time-lapse imaging capabilities and an environmental chamber

Procedure:

  • Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Probe Incubation: Incubate separate sets of wells with this compound and the control probe at their respective optimal concentrations. Include a no-probe control.

  • Imaging Setup: a. Place the plate on the microscope within an environmental chamber maintained at 37°C and 5% CO2. b. Add a cell viability dye like PI to all wells to mark dead cells.

  • Phototoxicity Induction: a. Select multiple fields of view for each condition. b. For each probe, expose one set of fields to a high-intensity, continuous or frequently pulsed excitation light for an extended period (e.g., 10-30 minutes). c. For another set of fields, use minimal light exposure (e.g., a single snapshot) as a control.

  • Data Acquisition and Analysis: a. After the high-intensity exposure, acquire images in both the probe's channel and the PI channel for all fields. b. Count the number of PI-positive (dead) cells in the high-exposure and minimal-exposure fields for each probe and the no-probe control. c. An increase in the percentage of PI-positive cells in the high-exposure group compared to the minimal-exposure group indicates phototoxicity. Compare the extent of this increase between this compound and the control probe.

Mandatory Visualizations

G ext_signal Extrinsic Signal (e.g., FasL, TNF) pro_cas8 Pro-caspase-8 ext_signal->pro_cas8 activates int_signal Intrinsic Signal (e.g., DNA Damage) pro_cas9 Pro-caspase-9 int_signal->pro_cas9 activates cas8 Active Caspase-8 pro_cas8->cas8 pro_cas3 Pro-caspase-3 cas8->pro_cas3 cleaves cas9 Active Caspase-9 pro_cas9->cas9 cas9->pro_cas3 cleaves cas3 Active Caspase-3 pro_cas3->cas3 apoptosis Apoptosis cas3->apoptosis executes cleaved_probe Cleaved Probe (Aggregates) cas3->cleaved_probe cleaves probe This compound (Non-fluorescent) probe->cleaved_probe fluorescence Fluorescence cleaved_probe->fluorescence emits

Caption: Caspase-3 activation pathway and this compound mechanism.

G start Start: Seed Cells in Imaging Dish culture Culture Cells to 60-70% Confluency start->culture induce Induce Apoptosis (e.g., with Staurosporine) culture->induce prepare_probe Prepare this compound Working Solution induce->prepare_probe stain Incubate Cells with Probe (30-60 min, 37°C) prepare_probe->stain image Live-Cell Imaging (Low Excitation Power) stain->image analyze Analyze Fluorescent Signal (Time-lapse or Endpoint) image->analyze end End: Data Interpretation analyze->end

Caption: Experimental workflow for this compound live-cell imaging.

Technical Support Center: Z-Tpe-2devd Staining and Cell Density Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Tpe-2devd staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and accurately assess apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a specific fluorescent probe used to detect the activity of caspase-3, a key executioner enzyme in the process of apoptosis or programmed cell death. The probe consists of a recognition sequence (DEVD) for caspase-3 linked to a fluorophore. In healthy, non-apoptotic cells, the probe is not fluorescent. However, when caspase-3 is activated during apoptosis, it cleaves the DEVD sequence, releasing the fluorophore which then emits a fluorescent signal upon binding to DNA. This allows for the visualization and quantification of apoptotic cells.

Q2: How does cell density affect the results of my this compound staining?

Cell density is a critical parameter that can significantly impact the outcome of your this compound staining experiment. Both excessively low and high cell densities can lead to misleading results:

  • Low Cell Density: At very low densities, cells may lack important cell-cell contacts that can influence survival and apoptosis signaling pathways. This could lead to an underestimation of the apoptotic response to a given stimulus.

  • High Cell Density (Confluence): Overly confluent cultures can lead to several issues. Nutrient depletion and accumulation of waste products can induce spontaneous apoptosis, leading to a high background signal in your control group. Furthermore, high cell density can sometimes inhibit apoptosis in response to certain stimuli, a phenomenon known as contact inhibition. In some cell lines, reaching confluence itself can trigger apoptosis through the activation of caspase-8.[1]

Q3: I am observing high background fluorescence in my negative control wells. What could be the cause?

High background fluorescence in negative controls, where no apoptosis-inducing agent is added, can be due to several factors related to cell density and health:

  • Overly Confluent Cells: As mentioned, confluent cultures can lead to stress-induced apoptosis, resulting in a higher-than-expected baseline of caspase-3 activation.

  • Poor Cell Health: Cells that are unhealthy due to factors like nutrient deprivation, improper handling, or contamination may undergo spontaneous apoptosis.

  • Mechanical Stress: Harsh pipetting or trypsinization during cell seeding and processing can damage cells and trigger apoptosis.

Q4: My this compound signal is very weak, even after treating with a known apoptosis inducer. What should I check?

A weak or absent signal can be frustrating. Here are a few potential causes to investigate:

  • Sub-optimal Cell Density: If the cell density is too low, the total number of apoptotic cells may be insufficient to generate a strong signal. It is crucial to optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Incorrect Timing: Apoptosis is a dynamic process. Caspase-3 activation is an early event, and the signal can be transient. If you measure too late, the cells may have already progressed to secondary necrosis, leading to a diminished signal.[2]

  • Insufficient Probe Concentration: Ensure you are using the this compound probe at the recommended concentration. A concentration that is too low will result in a weak signal.

Troubleshooting Guide

This table provides solutions to common problems encountered during this compound staining, with a focus on issues related to cell density.

Problem Possible Cause Recommended Solution
High background staining in control cells Cells are overgrown and confluent, leading to stress-induced apoptosis.Optimize cell seeding density to ensure cells are in the exponential growth phase (typically 70-80% confluency at the time of the assay).[3]
Poor cell health or nutrient depletion.Ensure proper cell culture maintenance and use fresh media.
Mechanical stress during cell handling.Handle cells gently during seeding and staining procedures.
Weak or no fluorescent signal Cell density is too low.Increase the initial cell seeding density. Perform a titration to find the optimal density for your cell type.
Assay was performed at a suboptimal time point.Perform a time-course experiment to determine the peak of caspase-3 activation for your specific cell type and apoptosis inducer.[2]
Insufficient concentration of this compound probe.Titrate the this compound probe to find the optimal working concentration.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.

Quantitative Data

The optimal cell seeding density is crucial for obtaining reliable and reproducible data. The following table provides example seeding densities for a 96-well plate format and the potential impact on caspase-3 activity measurements. Note that these values are illustrative and should be optimized for your specific cell line and experimental conditions.

Seeding Density (cells/well)Expected Confluency at 24hPotential Effect on this compound Staining
Low Density
2,000~20-30%May result in a weak signal due to a low number of total cells. Cell-cell signaling that influences apoptosis may be minimal.
Optimal Density
10,000~70-80%Ideal for most cell-based assays. Cells are in the exponential growth phase, leading to a robust and reproducible signal-to-noise ratio.
High Density
50,000>100% (Confluent)Can lead to high background fluorescence in control wells due to contact inhibition and nutrient depletion-induced apoptosis. May also inhibit the apoptotic response to some stimuli.[1]

Experimental Protocols

Optimizing Cell Seeding Density
  • Prepare a single-cell suspension of your cells in complete culture medium.

  • Perform a serial dilution to create a range of cell concentrations. A good starting point for a 96-well plate is to test densities from 2,000 to 50,000 cells per well.

  • Seed the cells in a 96-well plate with multiple replicates for each density. Include wells with media only as a background control.

  • Incubate the plate for the desired duration of your experiment (e.g., 24 hours).

  • Visually inspect the wells using a microscope to assess the confluency at each density.

  • Perform a viability assay (e.g., using a resazurin-based reagent) to determine the linear range of cell number versus signal.

  • Select the seeding density that results in approximately 70-80% confluency at the time of the assay and falls within the linear range of your viability assay.

This compound Staining Protocol (General Guidance)

This protocol provides a general workflow. Please refer to the manufacturer's specific instructions for the this compound probe.

  • Cell Seeding: Seed cells at the predetermined optimal density in a suitable culture plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy).

  • Induction of Apoptosis: Treat the cells with your compound of interest or a known apoptosis inducer (e.g., staurosporine) for the desired time. Include untreated control wells.

  • Preparation of Staining Solution: Prepare the this compound staining solution in an appropriate buffer as recommended by the manufacturer.

  • Staining: Remove the culture medium and add the this compound staining solution to each well.

  • Incubation: Incubate the plate at 37°C for the recommended duration, protected from light.

  • Imaging: Analyze the plate using a fluorescence microscope or a plate reader with the appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Quantify the number of fluorescent (apoptotic) cells relative to the total number of cells (which can be determined by a nuclear counterstain like Hoechst 33342).

Visualizations

Logical Workflow for Troubleshooting this compound Staining

Troubleshooting_Workflow cluster_start Start cluster_check1 Initial Checks cluster_problem Problem Identification cluster_solution Solutions cluster_end End Start Inconsistent or Unexpected This compound Staining Results CheckControls Review Controls (Positive & Negative) Start->CheckControls CheckDensity Assess Cell Density & Confluency Start->CheckDensity HighBg High Background Signal? CheckControls->HighBg WeakSignal Weak or No Signal? CheckControls->WeakSignal CheckDensity->HighBg CheckDensity->WeakSignal OptimizeDensity Optimize Seeding Density (Aim for 70-80% Confluency) HighBg->OptimizeDensity Yes CheckHealth Improve Cell Culture Technique & Health HighBg->CheckHealth Yes WeakSignal->OptimizeDensity Yes TitrateProbe Titrate this compound Probe Concentration WeakSignal->TitrateProbe Yes TimeCourse Perform Time-Course Experiment WeakSignal->TimeCourse Yes End Optimized Results OptimizeDensity->End Re-run Experiment CheckHealth->End Re-run Experiment TitrateProbe->End Re-run Experiment TimeCourse->End Re-run Experiment

Caption: Troubleshooting workflow for this compound staining issues.

Signaling Pathway of Caspase-3 Activation in Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_readout Experimental Readout Stimulus e.g., Drug Treatment, UV Radiation InitiatorCaspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Activation Stimulus->InitiatorCaspases ExecutionerCaspase Executioner Caspase-3 (Inactive Procaspase-3) InitiatorCaspases->ExecutionerCaspase cleavage ActiveCaspase3 Active Caspase-3 ZTPE This compound (Non-fluorescent) ActiveCaspase3->ZTPE cleavage Fluorescence Fluorescent Signal ZTPE->Fluorescence

Caption: Caspase-3 activation pathway leading to this compound fluorescence.

References

Validation & Comparative

A Head-to-Head Comparison: Z-Tpe-2devd versus Traditional Caspase-3 Probes for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of apoptosis research, the selection of a precise and reliable caspase-3 probe is paramount. This guide provides a comprehensive comparison of the novel aggregation-induced emission (AIE) probe, Z-Tpe-2devd, with traditional caspase-3 probes, offering insights into their performance based on experimental data.

Caspase-3 is a key executioner enzyme in the apoptotic pathway, making it a critical biomarker for assessing programmed cell death. The ideal probe for its detection should offer high sensitivity, specificity, a strong signal-to-noise ratio, and photostability. Here, we delve into a comparative analysis of this compound and a representative traditional probe, a fluorogenic substrate-based probe, to guide your selection process.

Performance Comparison: this compound vs. Traditional Probes

The following table summarizes the key performance indicators of this compound, an AIE-based probe, and a traditional fluorogenic caspase-3 probe.

Performance MetricThis compound (AIE Probe)Traditional Fluorogenic Probe (e.g., DEVD-based substrate)
Mechanism of Action Aggregation-Induced Emission (AIE): Non-emissive when freely dissolved, becomes highly fluorescent upon cleavage by caspase-3 and subsequent aggregation.[1]Fluorescence Resonance Energy Transfer (FRET) or Cleavage-induced fluorescence: A fluorophore and quencher are separated by caspase-3 cleavage, leading to fluorescence, or a non-fluorescent substrate is cleaved to release a fluorescent molecule.
Signal-to-Noise Ratio High "light-up" ratio; low background fluorescence in the "off" state.[1]Variable; can be affected by incomplete quenching or background fluorescence of the uncleaved probe.
Sensitivity High, due to the turn-on nature of the AIE effect.Generally high, but can be limited by the quantum yield of the fluorophore and background noise.
Specificity High, determined by the DEVD peptide sequence specific to caspase-3.[1]High, also dependent on the DEVD peptide sequence.
Photostability Generally high due to the crystalline nature of the aggregated fluorophores.Variable and often susceptible to photobleaching upon prolonged exposure to excitation light.
Quantum Yield High in the aggregated "on" state.Dependent on the specific fluorophore used.

Signaling Pathway and Experimental Workflow

To understand the context of caspase-3 activation and the application of these probes, the following diagrams illustrate the caspase-3 signaling pathway and a general experimental workflow for a caspase-3 activity assay.

Caspase3_Pathway Caspase-3 Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Pro-caspase-9 Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis leading to caspase-3 activation.

Caspase3_Assay_Workflow General Experimental Workflow for Caspase-3 Assay Start Start Cell_Culture 1. Cell Culture and Treatment (Induce apoptosis) Start->Cell_Culture Probe_Incubation 2. Incubate with Caspase-3 Probe (this compound or Traditional Probe) Cell_Culture->Probe_Incubation Signal_Acquisition 3. Signal Acquisition (Fluorescence Microscopy or Plate Reader) Probe_Incubation->Signal_Acquisition Data_Analysis 4. Data Analysis (Quantify fluorescence intensity) Signal_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing caspase-3 activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for using this compound and a traditional fluorogenic caspase-3 probe.

Protocol for this compound (AIE Probe)

This protocol is based on the principles of aggregation-induced emission for live-cell imaging.

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Apoptosis-inducing agent

  • Fluorescence microscope with appropriate filters

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. The final concentration for cell staining will need to be optimized but is typically in the low micromolar range.

  • Cell Culture and Treatment:

    • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.

    • Induce apoptosis by treating the cells with the desired agent for the appropriate duration. Include a vehicle-treated control group.

  • Cell Staining:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the final working concentration.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound staining solution to the cells and incubate at 37°C in a humidified incubator with 5% CO2. Incubation times may vary but are typically between 30 and 60 minutes.

  • Imaging:

    • After incubation, gently wash the cells twice with PBS.

    • Add fresh, pre-warmed PBS or culture medium to the cells.

    • Image the cells using a fluorescence microscope. For this compound, which is based on a tetraphenylethene (TPE) fluorogen, typical excitation is in the UV or near-UV range (e.g., ~330-380 nm) and emission is in the blue to green range (e.g., ~450-500 nm).[1]

Protocol for a Traditional Fluorogenic Caspase-3 Probe (e.g., NucView® 488)

This protocol describes the use of a substrate-based probe that becomes fluorescent upon cleavage by caspase-3 and subsequent binding to DNA.

Materials:

  • NucView® 488 Caspase-3 Substrate (or similar)

  • Cell culture medium

  • Apoptosis-inducing agent

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Preparation: The probe is typically supplied as a concentrated stock solution in DMSO.

  • Cell Culture and Treatment:

    • Culture cells in a suitable format for the intended analysis (e.g., 96-well plate for plate reader, imaging dish for microscopy, or flask for flow cytometry).

    • Induce apoptosis as described for the this compound protocol.

  • Cell Staining:

    • Dilute the NucView® 488 stock solution directly into the cell culture medium to the recommended final concentration (typically 2-5 µM).

    • Add the staining solution to the cells.

  • Incubation:

    • Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.

  • Analysis:

    • Fluorescence Microscopy: Image the cells directly without washing. Apoptotic cells will exhibit green fluorescent nuclei.

    • Flow Cytometry: Analyze the cells on a flow cytometer using the FITC channel.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters (e.g., Ex/Em ~490/530 nm).

Conclusion

This compound, with its aggregation-induced emission properties, presents a compelling alternative to traditional caspase-3 probes. Its inherent "light-up" mechanism offers the potential for a higher signal-to-noise ratio and enhanced photostability, which are critical for long-term imaging experiments and sensitive detection of apoptosis. While traditional probes are well-established and effective, researchers may find the unique characteristics of AIE probes like this compound advantageous for specific applications that demand high contrast and robust performance. The choice of probe will ultimately depend on the specific experimental requirements, instrumentation availability, and the biological system under investigation.

References

Validating Apoptosis Detection: A Comparative Guide to Z-TPE-2DEVD and Western Blotting for Cleaved Caspase-3

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of apoptosis research, the accurate detection of key executioner caspases is paramount. Z-TPE-2DEVD, a fluorescent probe for caspase-3, offers a sensitive and dynamic method for monitoring apoptosis in live cells. However, the gold standard for confirming protein-specific events remains the Western blot. This guide provides a comprehensive comparison of these two methodologies, offering detailed protocols and a framework for validating this compound results with Western blotting for cleaved caspase-3, ensuring the robustness and reliability of your apoptosis studies.

Principles of Detection: A Tale of Two Techniques

This compound: A Fluorescent Reporter of Caspase-3 Activity

This compound is a cell-permeable probe that specifically targets active caspase-3. The probe consists of a tetraphenylethylene (B103901) (TPE) fluorophore conjugated to a caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp). In its native state, the probe is non-fluorescent due to aggregation-caused quenching. Upon cleavage by active caspase-3 in apoptotic cells, the TPE moiety is released, leading to a significant increase in fluorescence. This "turn-on" fluorescence provides a direct and quantifiable measure of caspase-3 activity within intact cells.

Western Blotting: The Gold Standard for Protein Detection

Western blotting is a widely used analytical technique to detect specific proteins in a sample. In the context of apoptosis, it is employed to identify the cleaved and activated form of caspase-3. During apoptosis, the inactive procaspase-3 (approximately 35 kDa) is proteolytically cleaved to generate the active p17 and p12 subunits. Western blotting utilizes antibodies that specifically recognize these cleaved fragments, providing a semi-quantitative assessment of caspase-3 activation.

Experimental Protocols

Detailed methodologies for utilizing this compound and performing Western blotting for cleaved caspase-3 are outlined below.

Protocol 1: Apoptosis Detection with this compound

This protocol provides a general guideline for using the this compound probe. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound probe

  • Anhydrous DMSO

  • Cell culture medium

  • Apoptosis-inducing agent

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include a vehicle-treated control group.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the desired working concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis: Analyze the stained cells using a fluorescence microscope or flow cytometer. Increased fluorescence intensity indicates caspase-3 activation.

Protocol 2: Western Blotting for Cleaved Caspase-3

This protocol outlines the key steps for detecting cleaved caspase-3 by Western blotting.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After inducing apoptosis, harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands corresponding to the p17 and/or p12 subunits confirms caspase-3 cleavage.

Visualizing the Workflow and Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Induce Apoptosis in Cell Culture split start->split probe Stain with this compound split->probe lysis Lyse Cells for Protein Extraction split->lysis analysis_probe Fluorescence Microscopy / Flow Cytometry probe->analysis_probe wb Western Blot for Cleaved Caspase-3 lysis->wb comparison Compare and Validate Results analysis_probe->comparison wb->comparison

Caption: Workflow for validating this compound results with Western blotting.

G cluster_pathway Caspase-3 Activation Pathway apoptotic_stimuli Apoptotic Stimuli (e.g., Intrinsic/Extrinsic Pathways) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimuli->initiator_caspases procaspase3 Procaspase-3 (Inactive) initiator_caspases->procaspase3 Cleavage active_caspase3 Cleaved Caspase-3 (Active) procaspase3->active_caspase3 Cleavage substrates Cellular Substrates (e.g., PARP, Lamin A) active_caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Simplified signaling pathway of caspase-3 activation in apoptosis.

Data Presentation for Comparison

To effectively compare the results from both methods, quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present such data.

Treatment GroupThis compound (% Apoptotic Cells)Cleaved Caspase-3 (Relative Band Intensity)
Vehicle Control5.2 ± 1.11.0 (Normalized)
Drug A (10 µM)45.8 ± 3.54.2 ± 0.8
Drug B (20 µM)78.3 ± 5.28.9 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion: A Synergistic Approach

Both this compound and Western blotting are powerful tools for studying apoptosis. This compound offers the advantage of real-time, quantitative analysis of caspase-3 activity in live cells, making it ideal for high-throughput screening and kinetic studies. Western blotting, on the other hand, provides specific detection of the cleaved, active form of caspase-3, serving as a crucial validation method. By using these techniques in tandem, researchers can confidently and accurately characterize the apoptotic response in their experimental models, leading to more robust and reproducible findings.

A Comparative Guide to Apoptosis Detection: Cross-Validation of Z-Tpe-2devd with Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis are critical for assessing cellular responses to various stimuli. This guide provides an objective comparison of two widely used methods: the detection of activated caspase-3 using the Z-Tpe-2devd probe and the identification of phosphatidylserine (B164497) (PS) externalization via Annexin V staining. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these assays.

Introduction to Apoptosis Detection Methods

Apoptosis, or programmed cell death, is a tightly regulated process characterized by a series of biochemical events. Among the key players are caspases, a family of proteases that execute the cell death program. Caspase-3 is a critical executioner caspase, and its activation is a central event in the apoptotic cascade. This compound is a specific, cell-permeable probe that contains the caspase-3 cleavage recognition sequence, DEVD. Upon cleavage by active caspase-3, the probe becomes fluorescent, allowing for the detection of this key apoptotic event.[1]

Another hallmark of early to mid-stage apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a cellular protein that binds with high affinity to PS in a calcium-dependent manner.[2] When conjugated to a fluorophore, Annexin V serves as a sensitive probe for identifying apoptotic cells.

This guide will compare and cross-validate these two methods, highlighting their temporal relationship in the apoptotic pathway and providing practical guidance for their use.

Apoptotic Signaling Pathway

The activation of caspase-3 and the externalization of phosphatidylserine are distinct but related events in the apoptotic signaling cascade. Caspase-3 activation is an enzymatic event that occurs upstream of the membrane alterations detected by Annexin V.

cluster_0 Apoptotic Stimuli cluster_1 Initiation Phase cluster_2 Execution Phase cluster_3 Cellular Hallmarks Stimuli Intrinsic or Extrinsic Apoptotic Stimuli Caspase8 Caspase-8 Activation Stimuli->Caspase8 Caspase9 Caspase-9 Activation Stimuli->Caspase9 Caspase3 Caspase-3 Activation (Detected by this compound) Caspase8->Caspase3 Caspase9->Caspase3 PS Phosphatidylserine Externalization (Detected by Annexin V) Caspase3->PS Other Other Apoptotic Events (DNA fragmentation, etc.) Caspase3->Other

Figure 1. Simplified apoptotic signaling pathway showing the relative positions of caspase-3 activation and phosphatidylserine externalization.

Quantitative Comparison of this compound and Annexin V Staining

To illustrate the relationship between caspase-3 activation and PS externalization, we summarize hypothetical data from a time-course experiment where apoptosis was induced in a cell line (e.g., Jurkat cells) and monitored using both this compound and Annexin V staining via flow cytometry.

Time Point (Hours)% Cells with Active Caspase-3 (this compound Positive)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
02.13.51.8
215.812.42.5
445.238.98.7
678.665.320.1
885.350.142.5

PI: Propidium Iodide, a marker for loss of membrane integrity.

Data Interpretation: The data indicates that an increase in active caspase-3, detected by this compound, is one of the earlier events that can be quantified. The percentage of Annexin V positive, PI negative cells (early apoptosis) closely follows the trend of caspase-3 activation. At later time points, the population of Annexin V positive, PI positive cells (late apoptosis/necrosis) increases, signifying a loss of membrane integrity. This temporal relationship is consistent with the known apoptotic pathway where caspase-3 activation precedes significant membrane changes.

Experimental Protocols

Detailed methodologies for performing this compound and Annexin V staining are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.

Protocol 1: Detection of Active Caspase-3 using a this compound-based Assay (Flow Cytometry)

This protocol is based on a generic, fluorescent, DEVD-based caspase-3 substrate.

Materials:

  • This compound or similar fluorescent DEVD-based caspase-3 substrate

  • 1X PBS (Phosphate-Buffered Saline)

  • Cell culture medium

  • Apoptosis-inducing agent

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density and induce apoptosis using the desired method. Include a negative control of untreated cells.

  • At the desired time points, harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of pre-warmed cell culture medium.

  • Add the this compound probe to a final concentration as recommended by the manufacturer (typically 1-5 µM).

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Add 400 µL of 1X PBS to each tube.

  • Analyze the samples on a flow cytometer, detecting the fluorescence of the cleaved substrate in the appropriate channel (e.g., FITC channel for a green fluorescent probe).

Protocol 2: Annexin V and Propidium Iodide Staining (Flow Cytometry)

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • 1X PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell culture as described in Protocol 1.

  • Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI staining solution immediately before analysis.

  • Analyze the samples on a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

Experimental Workflow

The following diagram illustrates a typical workflow for a dual-staining experiment to cross-validate this compound and Annexin V.

cluster_0 Cell Culture & Treatment cluster_1 Staining cluster_2 Data Acquisition & Analysis A 1. Seed Cells B 2. Induce Apoptosis (e.g., Staurosporine) A->B C 3. Incubate for Time Course (0, 2, 4, 6, 8h) B->C D 4. Harvest Cells C->D E 5. Wash with PBS D->E F 6. Stain with this compound and/or Annexin V/PI E->F G 7. Analyze by Flow Cytometry F->G H 8. Gate Populations (Live, Apoptotic, Necrotic) G->H I 9. Quantify % Positive Cells H->I

Figure 2. Experimental workflow for the cross-validation of this compound and Annexin V staining.

Conclusion

Both this compound and Annexin V staining are robust methods for the detection of apoptosis. The cross-validation of these two markers provides a more comprehensive understanding of the apoptotic process within a cell population.

  • This compound provides a direct measure of the activity of a key executioner caspase, offering insight into the commitment of a cell to the apoptotic pathway. It is often an earlier detectable marker than PS externalization.

  • Annexin V staining detects a key morphological change in the plasma membrane. When used in conjunction with a viability dye like PI, it allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

For researchers investigating the kinetics of apoptosis or the specific role of caspase-3, a this compound-based assay is highly recommended. For a more general assessment of apoptosis and to distinguish between different stages of cell death, the Annexin V/PI assay is a well-established and reliable choice. The simultaneous use of both probes can provide a powerful, multi-parametric analysis of apoptosis, yielding more detailed and robust data for drug development and fundamental research.

References

A Head-to-Head Comparison: Z-Tpe-2devd vs. FRET-Based Probes for Caspase-3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of apoptosis detection, the choice of a caspase-3 probe is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of two distinct fluorescent probe technologies: the novel aggregation-induced emission (AIE) probe, Z-Tpe-2devd, and the well-established Förster Resonance Energy Transfer (FRET)-based probes.

This comparison delves into their mechanisms of action, performance metrics, and experimental considerations, supported by available data to guide your selection process.

At a Glance: this compound vs. FRET-Based Probes

FeatureThis compound (AIE-based)FRET-Based Probes
Mechanism Aggregation-Induced Emission (AIE)Förster Resonance Energy Transfer (FRET)
Signal Change Fluorescence "Turn-On"Ratiometric change or decrease in donor fluorescence
Fluorophore Tetraphenylethene (TPE) derivativeTypically a pair of fluorescent proteins (e.g., CFP/YFP) or organic dyes
Key Advantage High signal-to-background ratioRatiometric measurement can correct for variations in probe concentration and cell path length
Potential Limitation Potential for non-specific aggregationSpectral overlap and photobleaching can be challenging

Delving Deeper: Mechanism of Action

The fundamental difference between these two types of probes lies in their fluorescence reporting mechanism upon caspase-3 cleavage.

This compound: A "Light-Up" Approach with Aggregation-Induced Emission

This compound is a pro-fluorescent probe that operates on the principle of Aggregation-Induced Emission (AIE). The probe consists of a hydrophobic AIE-active molecule, tetraphenylethene (TPE), linked to the specific caspase-3 recognition peptide sequence, DEVD.

  • In the absence of active caspase-3: The intact this compound molecule is soluble and freely dispersed in the aqueous cellular environment. In this state, the TPE fluorophore is non-emissive due to the free rotation of its phenyl rings, which provides a non-radiative pathway for energy dissipation.

  • In the presence of active caspase-3: Caspase-3 cleaves the DEVD peptide. This cleavage releases the hydrophobic TPE fragment, which is no longer soluble in the aqueous cytosol. Consequently, these hydrophobic fragments aggregate. This aggregation restricts the intramolecular rotation of the TPE phenyl rings, blocking the non-radiative decay pathway and forcing the molecules to release their energy as fluorescence. This results in a significant "turn-on" fluorescent signal.

FRET-Based Probes: A Molecular Ruler

FRET-based caspase-3 probes are genetically encoded or synthetic constructs that employ Förster Resonance Energy Transfer, a distance-dependent energy transfer between two fluorophores: a donor and an acceptor.

  • In the absence of active caspase-3: The donor and acceptor fluorophores are held in close proximity by a linker containing the DEVD cleavage site. When the donor fluorophore is excited, it transfers its energy non-radiatively to the acceptor fluorophore, which then emits light at its characteristic wavelength. This results in a high FRET signal, characterized by low donor emission and high acceptor emission.

  • In the presence of active caspase-3: Caspase-3 cleaves the DEVD linker, causing the donor and acceptor to separate. This separation disrupts FRET. Consequently, upon excitation of the donor, it now emits its own characteristic fluorescence, leading to an increase in donor emission and a decrease in acceptor emission. The change in the ratio of donor to acceptor fluorescence is used to quantify caspase-3 activity.

Performance Comparison: A Data-Driven Analysis

While direct, head-to-head quantitative comparisons in the same study are limited, data from individual studies on this compound and various FRET-based probes allow for an informed assessment of their performance characteristics.

ParameterThis compound (AIE-based)FRET-Based Probes (CFP-YFP)
Signal-to-Background Ratio High (due to "turn-on" nature)Moderate to High (dependent on FRET efficiency and spectral bleed-through)
Photostability Generally high for TPE derivativesVariable, can be prone to photobleaching, especially the donor fluorophore
Quantum Yield (Φ) Low in solution, high in aggregated stateDonor QY is a critical factor for FRET efficiency. For CFP, it is ~0.40.
Molar Extinction Coefficient (ε) High for TPE derivativesDependent on the specific fluorophores. For CFP, it is ~32,500 M⁻¹cm⁻¹.
Brightness (ε x Φ) High upon activationModerate, dependent on the FRET pair and efficiency

Experimental Protocols: A Step-by-Step Guide

This compound for Live-Cell Imaging of Caspase-3 Activity

This protocol is a general guideline based on the principles of AIE-based probes.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final working concentration will need to be optimized for your specific cell type and experimental conditions, but typically ranges from 5-20 µM.

  • Cell Culture: Plate cells in a suitable imaging dish or plate and culture under standard conditions.

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.

  • Probe Loading: Add the this compound working solution to the cell culture medium and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the TPE fluorophore (excitation ~330-380 nm, emission ~450-500 nm).

  • Data Analysis: Quantify the fluorescence intensity of individual cells or cell populations. An increase in fluorescence intensity indicates caspase-3 activation.

FRET-Based Caspase-3 Assay using a Genetically Encoded CFP-YFP Probe

This protocol outlines the general steps for using a plasmid-based FRET probe.

  • Transfection: Transfect the cells of interest with a plasmid encoding the FRET-based caspase-3 probe (e.g., a construct containing CFP-DEVD-YFP). Allow for sufficient time for protein expression (typically 24-48 hours).

  • Cell Culture and Treatment: Plate the transfected cells in an imaging-compatible format and treat with the apoptotic stimulus.

  • Imaging Setup: Use a fluorescence microscope equipped with filter sets for both the donor (CFP: excitation ~430 nm, emission ~475 nm) and the acceptor (YFP: excitation ~500 nm, emission ~530 nm), as well as a FRET filter set (excitation ~430 nm, emission ~530 nm).

  • Image Acquisition: Acquire images in the donor, acceptor, and FRET channels. It is crucial to also acquire images of cells expressing only the donor and only the acceptor to correct for spectral bleed-through.

  • Data Analysis: After correcting for background and spectral bleed-through, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates caspase-3 activation.

Visualizing the Concepts

Signaling Pathway of Caspase-3 Activation

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC Formation DISC Formation Death Receptors->DISC Formation activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleaves to Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleaves to Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes Experimental_Workflow cluster_ztpe This compound (AIE Probe) cluster_fret FRET-Based Probe Z_Start Seed Cells Z_Treat Induce Apoptosis Z_Start->Z_Treat Z_Load Add this compound Z_Treat->Z_Load Z_Image Fluorescence Imaging (Single Channel) Z_Load->Z_Image Z_Analyze Analyze 'Turn-On' Signal Z_Image->Z_Analyze F_Start Transfect Cells with FRET Plasmid F_Express Protein Expression F_Start->F_Express F_Treat Induce Apoptosis F_Express->F_Treat F_Image Fluorescence Imaging (Donor, Acceptor, FRET Channels) F_Treat->F_Image F_Analyze Calculate FRET Ratio F_Image->F_Analyze

Confirming Apoptosis: A Guide to Orthogonal Methods for Use with Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confidently identifying apoptosis is critical. While caspase inhibitors like Z-DEVD-FMK are powerful tools for studying the role of executioner caspases, relying solely on caspase activity assays can be misleading.[1][2][3] It is essential to employ orthogonal methods to confirm that the observed cellular phenotype is indeed apoptosis. This guide provides a comparative overview of key apoptosis detection methods that can be used alongside caspase inhibitors to ensure robust and reliable data.

This guide details the principles, protocols, and comparative performance of four widely accepted orthogonal methods for apoptosis detection: Annexin V/Propidium Iodide (PI) Staining, TUNEL Assay, Cytochrome c Release Assay, and PARP Cleavage Analysis.

Comparative Overview of Apoptosis Detection Methods

The following table summarizes the key characteristics of the discussed orthogonal methods, offering a quick reference for selecting the most appropriate assay for your experimental needs.

Assay Principle Stage of Apoptosis Detected Typical Readout Throughput Advantages Limitations
Annexin V/PI Staining Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and membrane integrity (to distinguish from necrotic cells).[4]Early to LateFlow Cytometry, Fluorescence MicroscopyHigh (Flow Cytometry)Quantitative, distinguishes between apoptotic and necrotic cells.[5][6]Can be transient, may not be suitable for all cell types, requires intact plasma membrane.[7]
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[8][9]LateFluorescence Microscopy, Flow Cytometry, ImmunohistochemistryMedium to HighHighly specific for apoptotic DNA fragmentation.[9]May also label necrotic cells, not suitable for early apoptosis detection.[10]
Cytochrome c Release Detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[11][12]MidWestern Blot, ELISA, ImmunofluorescenceLow to MediumProvides insight into the specific apoptotic pathway activated.Requires subcellular fractionation, can be technically challenging.[13][14]
PARP Cleavage Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 and -7, a hallmark of apoptosis.[15]Mid to LateWestern BlotLowSpecific indicator of caspase-3/7 activity and apoptosis execution.Dependent on caspase activity, may not be observed if caspases are inhibited.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Pro-caspase-3, -7 Caspase8->Procaspase3_7 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3_7->DNA_Fragmentation Apoptotic_Bodies Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies Orthogonal_Methods_Workflow cluster_assays Orthogonal Apoptosis Assays Start Induce Apoptosis (e.g., drug treatment) Caspase_Inhibitor Treat with Caspase Inhibitor (e.g., Z-DEVD-FMK) Start->Caspase_Inhibitor Harvest_Cells Harvest Cells Caspase_Inhibitor->Harvest_Cells AnnexinV_PI Annexin V/PI Staining Harvest_Cells->AnnexinV_PI TUNEL TUNEL Assay Harvest_Cells->TUNEL Cytochrome_c_Assay Cytochrome c Release Assay Harvest_Cells->Cytochrome_c_Assay PARP_Cleavage_Assay PARP Cleavage Analysis Harvest_Cells->PARP_Cleavage_Assay Data_Analysis Data Analysis and Interpretation AnnexinV_PI->Data_Analysis TUNEL->Data_Analysis Cytochrome_c_Assay->Data_Analysis PARP_Cleavage_Assay->Data_Analysis Conclusion Confirm or Refute Apoptosis Data_Analysis->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Z-Tpe-2devd

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Z-Tpe-2devd, a fluorescent probe utilized in caspase-3 activity assays. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE).

PPE CategoryMinimum RequirementSpecifications and Remarks
Eye Protection Safety glasses with side shieldsChemical splash goggles should be worn if there is a risk of splashing.
Hand Protection Nitrile glovesChange gloves immediately if contaminated. For prolonged contact, consider double-gloving.
Body Protection Laboratory coatEnsure sleeves are fully extended to cover the arms.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated, a risk assessment should determine if a respirator is necessary.

Operational Plans: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Keep the container tightly sealed to prevent contamination and degradation.

Preparation of Solutions:

  • This compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All handling of the powdered compound and preparation of stock solutions should be performed in a chemical fume hood.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Sharps Dispose of in a designated sharps container for chemical waste.

Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a general procedure for using a fluorescent probe like this compound to measure caspase-3 activity in cell lysates. Optimization for specific cell types and experimental conditions may be required.

Materials:

  • Cells to be assayed (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • This compound stock solution (in DMSO)

  • Assay Buffer

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Induce apoptosis by treating cells with the desired agent and incubate for the appropriate time. Include an untreated control group.

  • Preparation of Cell Lysate:

    • For adherent cells, remove the culture medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.[1]

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.[1]

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[2][3]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[2]

  • Assay Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a new 96-well black, clear-bottom plate, add 50-100 µg of protein from each lysate to separate wells.

    • Add Assay Buffer to each well to bring the total volume to 100 µL.

    • Add the this compound probe to each well to a final concentration of 10 µM (this may require optimization).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the this compound probe.

Visualizing the Workflow

The following diagrams illustrate key procedural workflows for handling this compound safely and effectively.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Ensure Proper PPE is Worn small_spill->ppe evacuate Evacuate the Area large_spill->evacuate absorb Cover with Inert Absorbent ppe->absorb collect Collect Waste into a Labeled, Sealed Container absorb->collect clean Clean the Area with Soap and Water collect->clean dispose Dispose of Waste as Hazardous Chemical Waste clean->dispose notify Notify EH&S and Follow Emergency Procedures evacuate->notify

Workflow for responding to a this compound spill.

Caspase_Assay_Workflow start Start: Seed and Treat Cells prepare_lysate Prepare Cell Lysate start->prepare_lysate quantify_protein Quantify Protein Concentration prepare_lysate->quantify_protein setup_plate Set up 96-Well Plate with Lysates quantify_protein->setup_plate add_probe Add this compound Probe setup_plate->add_probe incubate Incubate at 37°C (Protect from Light) add_probe->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.